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  • Product: Fmoc-beta-3-D-homoornthine(Boc)
  • CAS: 1931926-94-1

Core Science & Biosynthesis

Foundational

Fmoc-beta-3-D-homoornthine(Boc) CAS registry number and chemical properties

An In-Depth Technical Guide: Fmoc-β³-D-homoornithine(Boc) in Advanced Foldamer and Peptidomimetic Synthesis Executive Summary The development of non-natural oligomers, or "foldamers," has revolutionized the design of hig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Fmoc-β³-D-homoornithine(Boc) in Advanced Foldamer and Peptidomimetic Synthesis

Executive Summary

The development of non-natural oligomers, or "foldamers," has revolutionized the design of highly stable, predictable protein architectures capable of resisting proteolytic degradation. At the core of this structural revolution are β-amino acids. Specifically, Fmoc-β³-D-homoornithine(Boc) (CAS: 1931926-94-1)[1] serves as a critical building block for engineering complex quaternary structures, such as 14-helix bundles[2].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical structural biology and bench-level synthetic execution. This guide details the chemical properties, mechanistic rationale, and self-validating protocols required to successfully incorporate Fmoc-β³-D-homoornithine(Boc) into advanced peptidomimetic workflows.

Chemical Identity & Quantitative Data

Fmoc-β³-D-homoornithine(Boc) is an orthogonally protected β-amino acid. The "β³" designation indicates that the side chain is positioned on the β-carbon relative to the carboxylic acid, extending the peptide backbone by one methylene unit[2]. The D-stereocenter (R-configuration) dictates the macroscopic handedness of the resulting helix.

Table 1: Chemical and Physical Properties of Fmoc-β³-D-homoornithine(Boc)

PropertyValue
Chemical Name (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid[3]
CAS Registry Number 1931926-94-1[1]
Molecular Formula C₂₆H₃₂N₂O₆[4]
Molecular Weight 468.54 g/mol [5]
Stereochemistry D-configuration (R-enantiomer at the β-carbon)[3]
Protecting Groups N-β-Fmoc (Base-labile), N-ζ-Boc (Acid-labile)[6]
Predicted pKa (Acid) 4.38 ± 0.10[6]

Mechanistic Role in Foldamer Assembly (The "Why")

The selection of β³-homoornithine over natural α-amino acids or other β-derivatives is driven by precise structural and thermodynamic requirements:

  • 14-Helix Propensity: Peptides composed of β³-amino acids inherently favor a 14-helical secondary structure. This architecture is defined by a 14-membered hydrogen-bond ring between the amide at position i and the carbonyl at i + 2[2].

  • Salt-Bridge Networks: In the design of complex quaternary structures like the Zwit-1F octameric bundle, β³-homoornithine is strategically placed to promote interhelical and intrahelical salt bridges[2]. The specific length of the homoornithine side chain allows for optimal electrostatic pairing with complementary negatively charged residues (e.g., β³-homoglutamic acid), mimicking the Fos/Jun leucine zipper motifs[7].

  • Proteolytic Resistance: The insertion of the extra backbone methylene renders the resulting foldamer invisible to endogenous proteases, drastically increasing the in vivo half-life of the therapeutic candidate[2].

Foldamer_Logic HomoOrn Fmoc-β³-D-homoornithine (Building Block) Backbone Extended Backbone (+1 Methylene) HomoOrn->Backbone SideChain Amine Side Chain (Precise Length) HomoOrn->SideChain SecStruct 14-Helix Formation (i to i+2 H-bonds) Backbone->SecStruct Protease Proteolytic Resistance (In vivo stability) Backbone->Protease SaltBridge Salt-Bridge Networks (Electrostatic Pairing) SideChain->SaltBridge Quaternary Stable Octameric Bundle (e.g., Zwit-1F) SecStruct->Quaternary SaltBridge->Quaternary

Fig 1: Mechanistic contributions of β³-homoornithine to foldamer quaternary structure and stability.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Synthesizing β-peptides requires deviations from standard α-peptide protocols. The extra backbone methylene increases the degrees of freedom, leading to a higher entropic penalty during coupling. The following protocol is a self-validating system designed to overcome these steric barriers.

Step-by-Step Methodology

1. Resin Preparation & Swelling

  • Action: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g). Swell in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Rink Amide is selected to yield a C-terminal carboxamide upon cleavage. This neutralizes the C-terminal negative charge, which would otherwise destabilize the macroscopic dipole of the 14-helix[7].

2. Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 minute).

  • Causality: Removes the N-terminal Fmoc group. Extensive washing is non-negotiable; trace piperidine will prematurely deprotect the incoming Fmoc-β³-D-homoornithine(Boc) during the subsequent coupling step, leading to double insertions.

3. Coupling of Fmoc-β³-D-homoornithine(Boc)

  • Action: Dissolve 4.0 eq (0.4 mmol, ~187.4 mg) of Fmoc-β³-D-homoornithine(Boc)[5] and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes, add to the resin, and agitate for 2 hours at room temperature.

  • Causality: β-amino acids exhibit sluggish coupling kinetics. HATU is strictly mandated over HBTU because its 7-azabenzotriazole (HOAt) leaving group is highly reactive and efficiently overcomes the steric hindrance of the β-carbon.

4. In-Process Validation (Kaiser Test)

  • Action: Extract a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin/phenol/KCN). Heat at 100°C for 3 minutes.

  • Causality: This is your self-validating checkpoint. A yellow solution confirms >99% coupling efficiency. A blue solution indicates unreacted amines, dictating an immediate double-coupling cycle to prevent deletion sequences that are nearly impossible to separate via RP-HPLC.

5. Global Cleavage and Side-Chain Deprotection

  • Action: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 3 hours. Precipitate the crude peptide in cold diethyl ether.

  • Causality: Trifluoroacetic acid (TFA) simultaneously cleaves the foldamer from the resin and removes the side-chain Boc group from the homoornithine, liberating the primary amine required for structural salt bridges[8]. Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the irreversible re-alkylation of the peptide.

SPPS_Workflow Resin Resin Swelling (Rink Amide in DMF) Deprotection Fmoc Deprotection (20% Piperidine) Resin->Deprotection Wash1 DMF Wash (Remove Piperidine) Deprotection->Wash1 Coupling Coupling of Fmoc-β³-D-homoornithine(Boc) (HATU/DIPEA, 2 hrs) Wash1->Coupling Kaiser Kaiser Test (In-Process Control) Coupling->Kaiser Kaiser->Deprotection Negative (Complete) Kaiser->Coupling Positive (Incomplete) Cleavage Global Cleavage (TFA/TIPS/H2O) Kaiser->Cleavage Sequence Complete Validation RP-HPLC & LC-MS (Purity & Mass Confirmation) Cleavage->Validation

Fig 2: Iterative SPPS workflow utilizing self-validating in-process controls for β-peptide synthesis.

Analytical Validation of the Foldamer

To ensure the trustworthiness of the synthesized β-peptide, post-synthesis validation must confirm both chemical identity and secondary structure.

  • LC-MS Verification: Analyze the crude peptide using ESI-MS. The mass must perfectly match the theoretical monoisotopic mass. Because β-peptides are highly stable, they often produce strong [M+H]⁺ and [M+2H]²⁺ signals without significant fragmentation in standard MS modes.

  • Circular Dichroism (CD) Spectroscopy: To validate 14-helix formation, dissolve the purified peptide in phosphate buffer (pH 7.1) at 25 µM[2]. A properly folded β³-peptide will exhibit a characteristic CD spectrum with a deep minimum near 214 nm, confirming the presence of the 14-helical secondary structure[7].

References

  • Daniels, D. S., Petersson, E. J., Qiu, J. X., & Schepartz, A. (2007). High-Resolution Structure of a β-Peptide Bundle. Journal of the American Chemical Society, 129(6), 1532-1533. URL: [Link]

  • Petersson, E. J., Craig, C. J., Daniels, D. S., Qiu, J. X., & Schepartz, A. (2007). Toward β-Amino Acid Proteins: A Cooperatively Folded β-Peptide Quaternary Structure. Journal of the American Chemical Society, 129(16), 5344-5345. URL: [Link]

  • Esvan, Y., & Guichard, G. (2020). Catalytic Foldamers: When the Structure Guides the Function. Catalysts, 10(6), 694. URL: [Link]

Sources

Exploratory

Solubility profile of Fmoc-beta-3-D-homoornthine(Boc) in organic solvents

An In-depth Technical Guide to the Solubility Profile of Fmoc-β³-D-homoornithine(Boc) in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility profile of N-α-Fmoc-N-δ-Boc-β³-D...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Fmoc-β³-D-homoornithine(Boc) in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of N-α-Fmoc-N-δ-Boc-β³-D-homoornithine, a non-canonical amino acid derivative essential for the synthesis of modified peptides and peptidomimetics. As a building block for β-peptides, which exhibit unique folding patterns and enhanced stability against enzymatic degradation, understanding its behavior in solution is paramount for researchers, chemists, and drug development professionals. This document delineates the core physicochemical principles governing the solubility of this compound, presents a rigorous, self-validating experimental protocol for its quantitative determination, and discusses its expected solubility across a range of organic solvents commonly used in peptide synthesis. The insights provided herein are designed to empower scientists to optimize reaction conditions, mitigate common solubility-related issues, and ensure the efficient and successful synthesis of complex peptide structures.

Introduction: The Critical Role of Solubility in Peptide Synthesis

Why Solubility Matters in Solid-Phase Peptide Synthesis (SPPS)

The success of Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on the efficient and complete reaction of soluble reagents with a growing peptide chain anchored to an insoluble resin. The solubility of Fmoc-protected amino acids is a critical parameter that directly influences coupling efficiency and the purity of the final peptide product.[1] Poor solubility is a primary cause of significant synthetic challenges, including:

  • Incomplete Reactions: If the Fmoc-amino acid is not fully dissolved, its effective concentration in the reaction vessel is reduced, leading to incomplete coupling with the free N-terminus of the peptide chain. This results in the formation of deletion sequences, which are often difficult to separate from the target peptide.[2][3]

  • Slow Reaction Kinetics: Even at concentrations below the saturation point, poor solubility can slow down reaction kinetics, necessitating longer coupling times or the use of excess reagents to drive the reaction to completion.[2]

  • Aggregation: Many Fmoc-protected amino acids, particularly those with hydrophobic moieties, have a tendency to aggregate in solution. This phenomenon reduces their reactivity and can lead to precipitation within the fluidic lines of automated synthesizers.[3][4]

Therefore, a thorough understanding of the solubility profile of each building block is not merely academic; it is a prerequisite for rational protocol design and process optimization.

Introducing Fmoc-β³-D-homoornithine(Boc): Structure and Application

Fmoc-β³-D-homoornithine(Boc) is a derivative of homoornithine, an analogue of lysine with one fewer methylene group in its side chain. Critically, it is a β-amino acid, meaning the amino group is attached to the beta-carbon (the third carbon) relative to the carboxyl group.[] This structural feature is significant, as peptides constructed from β-amino acids (β-peptides) can adopt stable, predictable secondary structures (helices, sheets) that are resistant to degradation by proteases.

The molecule features three key components that dictate its chemical behavior:

  • The N-α-Fmoc Group: A bulky, hydrophobic fluorenylmethyloxycarbonyl protecting group essential for the Fmoc/tBu SPPS strategy.[]

  • The N-δ-Boc Group: A tert-butyloxycarbonyl group protecting the side-chain amino function, which is stable to the basic conditions used for Fmoc removal but labile to acid.[]

  • The β³-Amino Acid Backbone: This non-natural backbone imparts unique conformational properties to the resulting peptides.

Given its specialized structure, a detailed examination of its solubility is crucial for its effective use in the synthesis of novel peptidomimetics and other advanced therapeutic agents.

Physicochemical Drivers of Solubility

The solubility of a molecule is governed by the interplay between its intrinsic properties and the characteristics of the solvent. For Fmoc-β³-D-homoornithine(Boc), several factors are at play.

  • The Fmoc Group: The large, aromatic, and nonpolar Fmoc group is the dominant structural feature. It significantly decreases solubility in polar protic solvents like water and alcohols but drastically increases it in polar aprotic solvents capable of solvating the large hydrocarbon framework.[1][7] Its aromatic nature can also lead to π-π stacking interactions between molecules, which may promote aggregation at high concentrations.[8]

  • The Boc-Protected Side Chain: The -(CH₂)₃-NH-Boc side chain is predominantly aliphatic and hydrophobic. The Boc group further masks the polarity of the side-chain amine, contributing to an overall nonpolar character that favors solubility in organic media over aqueous solutions.

  • The Carboxylic Acid Moiety: The free carboxylic acid is the primary polar, hydrogen-bond-donating group. Its ability to interact with solvent molecules is crucial for dissolution.

  • Solvent Properties: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are particularly effective.[][9] Their high polarity allows them to solvate the carboxylic acid group, while their non-polar regions can effectively interact with the Fmoc group and side chain, disrupting the crystal lattice of the solid solute.

cluster_molecule Fmoc-β³-D-homoornithine(Boc) cluster_solvents Solvent Interactions Molecule Fmoc Group (Hydrophobic, Aromatic) β-Backbone Carboxylic Acid (Polar, H-Bond Donor) Boc-Side Chain (Hydrophobic) DMF DMF / NMP (Polar Aprotic) Molecule:f0->DMF Favorable van der Waals Molecule:f2->DMF Strong Dipole-Dipole Molecule:f3->DMF Favorable DCM DCM / THF (Moderate Polarity) Molecule:f0->DCM Moderate Solvation Molecule:f3->DCM Moderate Solvation H2O Water / Alcohols (Polar Protic) Molecule:f2->H2O H-Bonding Molecule:f0->H2O Unfavorable (Hydrophobic Effect) Molecule:f3->H2O Unfavorable

Key molecular interactions governing solubility.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol based on the equilibrium shake-flask method is required. This method establishes a thermodynamic equilibrium between the dissolved and undissolved solute at a specific temperature.

Principle of the Method

An excess of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[1][2]

Materials and Reagents
  • Fmoc-β³-D-homoornithine(Boc) powder

  • High-purity organic solvents (e.g., DMF, NMP, DMSO, DCM, Acetonitrile, THF)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker or water bath

  • High-speed centrifuge

  • Calibrated volumetric flasks and pipettes

  • HPLC system with a UV detector (detection at ~265 nm for the Fmoc group)

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Fmoc-β³-D-homoornithine(Boc) (e.g., 100-200 mg) into several sealed glass vials. The amount should be visibly in excess of what is expected to dissolve.

    • To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for 24 hours to ensure equilibrium is reached.[2] A constant concentration over time indicates that equilibrium has been achieved.

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid material.[2] This step is critical to ensure the supernatant is free of particulates.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant, taking care not to disturb the solid pellet.

    • Perform a precise serial dilution of the supernatant with a suitable solvent (e.g., acetonitrile/water) to bring the concentration into the linear range of the HPLC calibration curve. A high dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Quantitative Analysis by HPLC:

    • Generate a calibration curve by injecting standard solutions of Fmoc-β³-D-homoornithine(Boc) of known concentrations.

    • Inject the diluted sample of the saturated solution.

    • Determine the concentration of the diluted sample from the calibration curve based on peak area.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the total dilution factor.

    • Express the final solubility in desired units, such as mg/mL or mol/L.

Rationale and Self-Validation

This protocol is designed to be self-validating. The use of a 24-hour equilibration period ensures that the measurement reflects true thermodynamic equilibrium, not just a kinetically trapped state. High-speed centrifugation provides a robust method for separating the solid and liquid phases, which is superior to simple filtration that can become clogged. Finally, quantification by a calibrated HPLC system ensures accuracy and precision in the final concentration determination.[1]

start_end start_end process process qc qc output output s0 Start s1 1. Add Excess Solid to Known Volume of Solvent s0->s1 s2 2. Seal Vial & Agitate at Constant Temp (24h) s1->s2 s3 3. Centrifuge at High Speed (e.g., 10,000 rpm, 15 min) s2->s3 s4 4. Withdraw Supernatant & Perform Precise Serial Dilution s3->s4 s5 5. Filter Diluted Sample (0.22 µm Syringe Filter) s4->s5 s6 6. Analyze by HPLC (vs. Calibration Curve) s5->s6 s7 7. Calculate Original Concentration (Conc. x Dilution Factor) s6->s7 s8 End: Solubility Value (mg/mL or mol/L) s7->s8

Experimental workflow for solubility determination.

Expected Solubility Profile of Fmoc-β³-D-homoornithine(Boc)

While specific experimental data for this exact β-amino acid is not widely published, a reliable solubility profile can be extrapolated from data on structurally similar α-amino acid derivatives like Fmoc-Orn(Boc)-OH and general principles of Fmoc-amino acid chemistry.[4]

Quantitative and Qualitative Data Summary

The following table summarizes the expected solubility in common organic solvents used in peptide synthesis. These values are estimates and should be confirmed experimentally for any critical application.

SolventSolvent TypeExpected SolubilityRationale & Comments
N,N-Dimethylformamide (DMF) Polar AproticVery High (>500 mM, >220 mg/mL)Excellent solvation of both polar and nonpolar moieties. The standard solvent for SPPS.[9]
N-Methyl-2-pyrrolidone (NMP) Polar AproticVery High (>500 mM, >220 mg/mL)Similar properties to DMF, often used as a direct replacement. Considered a superior solvent for difficult sequences.[10]
Dimethyl sulfoxide (DMSO) Polar AproticHigh (>200 mM, >90 mg/mL)Strong H-bond acceptor, very effective at dissolving polar groups. Often used in mixtures with DMF to enhance solubility.[4]
Dichloromethane (DCM) Nonpolar AproticModerate (10-50 mM, 4-22 mg/mL)Can solvate the hydrophobic portions but is less effective with the carboxylic acid group. Less common in modern Fmoc SPPS.[1]
Tetrahydrofuran (THF) Polar AproticModerate (10-50 mM, 4-22 mg/mL)Moderate polarity allows for some dissolution, but generally less effective than DMF or NMP.[1]
Acetonitrile (ACN) Polar AproticLow to Moderate (5-25 mM, 2-11 mg/mL)Its polarity is not well-matched for the large nonpolar groups of the molecule.
Alcohols (MeOH, EtOH) Polar ProticLow (<5 mM, <2 mg/mL)The H-bonding network of the solvent does not effectively solvate the large hydrophobic Fmoc group.[11]
Water Polar ProticSparingly Soluble / Insoluble The large hydrophobic surface area of the molecule makes it energetically unfavorable to dissolve in water.[7][12]

Practical Implications and Troubleshooting

Strategies for Dissolution

For automated synthesis, ensuring complete dissolution in the amino acid vials is critical. If precipitation is observed, several strategies can be employed:

  • Sonication: Using an ultrasonic bath can help break up aggregates and accelerate the dissolution process.[4]

  • Gentle Warming: Gently warming the solution to 30-40°C can increase solubility. However, prolonged heating should be avoided as it may cause degradation.[4]

  • Solvent Mixtures: For particularly difficult batches, using a solvent mixture can be highly effective. A common and potent mixture is DMF containing 10-25% DMSO.[4]

Impact of Solvent Quality

The purity of the solvent is crucial. DMF, for instance, can degrade over time to form dimethylamine and formic acid. Dimethylamine, being basic, can cause premature removal of the Fmoc group, leading to side reactions.[10] It is imperative to use high-purity, amine-free solvents for preparing amino acid solutions.[4]

start start decision decision action action success success fail fail n_start Precipitation or Incomplete Dissolution Observed n_d1 Is solvent high-purity & fresh? n_start->n_d1 n_a1 Replace with fresh, high-purity solvent n_d1->n_a1 No n_d2 Is concentration too high? n_d1->n_d2 Yes n_a1->n_d1 n_a2 Reduce concentration if protocol allows n_d2->n_a2 Yes n_d3 Is solution clear after vortexing? n_d2->n_d3 No n_a2->n_d3 n_a3 Sonicate for 10-15 minutes n_d3->n_a3 No n_succ Proceed with Synthesis n_d3->n_succ Yes n_d4 Is solution clear now? n_a3->n_d4 n_a4 Gently warm to 30-40°C (monitor for degradation) n_d4->n_a4 No n_d4->n_succ Yes n_d5 Is solution clear now? n_a4->n_d5 n_a5 Prepare fresh solution in DMF/DMSO (e.g., 9:1 v/v) n_d5->n_a5 No n_d5->n_succ Yes n_fail Consult with Technical Support n_a5->n_fail

Troubleshooting flowchart for solubility issues.

Conclusion

Fmoc-β³-D-homoornithine(Boc) is a valuable building block for advanced peptide synthesis. Its solubility is dominated by the large, hydrophobic Fmoc and Boc protecting groups, rendering it highly soluble in polar aprotic solvents like DMF and NMP, and poorly soluble in aqueous or protic media. For practical applications, DMF remains the solvent of choice, with the potential addition of DMSO to address any batch-to-batch variability in solubility. By applying the rigorous experimental protocol detailed in this guide, researchers can precisely determine solubility in their specific solvent systems, while the provided troubleshooting framework offers clear, actionable steps to overcome common dissolution challenges. This knowledge is fundamental to harnessing the full potential of this unique amino acid derivative in the development of next-generation peptide therapeutics.

References

  • A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. Benchchem.
  • Peptide Solubilization. JPT Peptide Technologies.
  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC.
  • An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Abu-OH. Benchchem.
  • Fmoc-D-Orn(Boc)-OH Novabiochem. Sigma-Aldrich.
  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate.
  • Peptide solubility. Bachem.
  • Solubility issues of Fmoc-Orn(Boc)-OH in automated peptide synthesizers. Benchchem.
  • Solubility of Fmoc-l-valine in Fourteen Monosolvents: Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data.
  • Solvents for Solid Phase Peptide Synthesis. AAPPTec.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides.
  • Backgrounds of Amino Acids. Chemistry LibreTexts.
  • Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. MDPI.
  • β−Amino Acids. BOC Sciences.

Sources

Foundational

Synthesis pathway and discovery of Fmoc-beta-3-D-homoornthine(Boc)

Synthesis Pathway and Discovery of Fmoc- -D-homoornithine(Boc) An In-Depth Technical Guide for Foldamer Design and Peptidomimetic Therapeutics Executive Summary & Scientific Rationale The development of peptidomimetics h...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathway and Discovery of Fmoc- -D-homoornithine(Boc)

An In-Depth Technical Guide for Foldamer Design and Peptidomimetic Therapeutics

Executive Summary & Scientific Rationale

The development of peptidomimetics has fundamentally shifted the landscape of drug discovery, particularly in targeting "undruggable" protein-protein interactions (PPIs). Among the most promising scaffolds are -peptides, which exhibit profound resistance to proteolytic degradation while predictably folding into stable secondary structures known as foldamers[1].

Fmoc- -D-homoornithine(Boc) (CAS: 1931926-94-1) is a highly specialized, orthogonally protected building block used in Solid-Phase Peptide Synthesis (SPPS)[2]. It is the one-carbon homologue of D-ornithine. The strategic value of this specific monomer lies in its side chain and stereochemistry:

  • 14-Helix Stabilization: -peptides intrinsically favor a 14-helix conformation in aqueous environments. The positively charged ornithine side chain is frequently utilized to form intramolecular salt bridges (e.g., with -homoglutamic acid) that rigidly lock this helical geometry[3][4].

  • Stereochemical Handedness: Deriving the monomer from the D-enantiomer dictates a specific helical handedness. This structural inversion is critical for spatially matching target epitopes that natural L-derived helices cannot engage[4][5].

Retrosynthetic Analysis & Mechanistic Principles

The gold standard for synthesizing enantiopure -amino acids is the Arndt-Eistert homologation [6][7]. This multi-step process extends the carbon chain of an -amino acid by a single methylene unit via an -diazoketone intermediate[8].

The Challenge of Fmoc Chemistry

The critical bottleneck in this synthesis is the Wolff Rearrangement —the conversion of the diazoketone to a ketene intermediate[9]. Classical Wolff rearrangements require heat, light, or strong bases (e.g., triethylamine/methanol)[10]. However, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is highly base-labile. Exposing Fmoc-derivatives to standard Wolff conditions results in premature deprotection and significant epimerization (racemization) at the chiral center.

The Solution: To preserve the integrity of the Fmoc group and the D-stereocenter, we employ an ultrasound-promoted, silver(I)-catalyzed Wolff rearrangement [11]. Sonication allows the reaction to proceed rapidly at room temperature under neutral conditions, yielding the -amino acid with >99% enantiomeric excess (ee).

SynthesisPathway SM Fmoc-D-Orn(Boc)-OH (CAS: 118476-89-4) MA Mixed Anhydride Intermediate SM->MA IBCF, NMM THF, -15°C DK α-Diazoketone Intermediate MA->DK TMS-CHN₂ 0°C to RT KT Ketene Intermediate DK->KT AgOBz, ))) Wolff Rearrangement PR Fmoc-β³-D-homoOrn(Boc)-OH (CAS: 1931926-94-1) KT->PR H₂O / Dioxane Nucleophilic Trapping

Fig 1: Arndt-Eistert Homologation Pathway for Fmoc-β³-D-homoOrn(Boc)-OH Synthesis.

Quantitative Data: Homologation Comparison

The following table summarizes the physicochemical shift from the -precursor to the -product, highlighting the structural parameters critical for foldamer design.

PropertyPrecursor: Fmoc-D-Orn(Boc)-OHProduct: Fmoc- -D-homoOrn(Boc)-OH
CAS Registry Number 118476-89-4[12]1931926-94-1[2]
Molecular Formula
Molecular Weight 454.52 g/mol 468.55 g/mol
Backbone Substitution -amino acid (C2-substituted) -amino acid (C3-substituted)
Polymeric Conformation -helix (13-atom H-bond ring)14-helix (14-atom H-bond ring)
Proteolytic Stability Susceptible to endogenous proteasesHighly resistant to enzymatic degradation
Expected Synthetic Yield N/A (Starting Material)82% - 88% (Over 3 steps)

Experimental Protocol: Self-Validating Synthesis Workflow

As an Application Scientist, I emphasize that reproducibility in homologation relies entirely on strict temperature control and the exclusion of moisture during the activation phase. Below is the optimized, step-by-step methodology.

Phase 1: Mixed Anhydride Activation

Causality Check: We utilize isobutyl chloroformate (IBCF) rather than thionyl chloride to activate the carboxylic acid. Acid chlorides are prone to over-reactivity and can trigger side reactions with the Boc-protected side chain. IBCF forms a stable mixed anhydride that selectively reacts with diazoalkanes.

  • Dissolve 10.0 mmol of Fmoc-D-Orn(Boc)-OH in 50 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cool the reaction vessel to -15 °C using an ice-salt bath. Precise cooling prevents the thermal decomposition of the mixed anhydride.

  • Add 10.5 mmol of N-methylmorpholine (NMM) dropwise, followed immediately by 10.5 mmol of isobutyl chloroformate (IBCF).

  • Stir for 20 minutes at -15 °C. A white precipitate (NMM·HCl) will form, serving as a visual validation of successful activation[8].

Phase 2: Diazoketone Formation

Causality Check: Classical protocols use diazomethane gas, which is highly explosive and toxic[7][13]. We substitute this with Trimethylsilyldiazomethane (TMS-diazomethane), a commercially available, stable liquid that provides identical homologation efficacy with vastly superior safety profiles.

  • Rapidly filter the reaction mixture through a pre-cooled Schlenk frit into a secondary flask at 0 °C to remove the NMM·HCl salts.

  • Add 20.0 mmol (2.0 equivalents) of TMS-diazomethane (2.0 M in hexanes) dropwise to the filtrate.

  • Allow the reaction to warm to room temperature and stir in the dark for 12 hours.

  • Quench excess TMS-diazomethane with a few drops of glacial acetic acid until nitrogen evolution ceases. Concentrate under reduced pressure to yield the crude -diazoketone.

Phase 3: Ultrasound-Promoted Wolff Rearrangement

Causality Check: Water acts as the nucleophile to trap the highly reactive ketene intermediate, directly yielding the free -amino acid rather than an ester[9]. Sonication provides the kinetic energy required for the rearrangement without elevating the bulk temperature, thus preserving the Fmoc group[11].

  • Dissolve the crude diazoketone in 40 mL of a 1,4-dioxane/water mixture (4:1 v/v).

  • Prepare a catalyst solution by dissolving 0.1 mmol of silver(I) benzoate ( ) in 1 mL of triethylamine (sonicate to ensure dissolution).

  • Add the catalyst solution to the diazoketone mixture.

  • Submerge the reaction flask in an ultrasonic bath (room temperature) and sonicate for 45–60 minutes. The reaction turns dark as colloidal silver precipitates.

  • Workup: Filter the mixture through a Celite pad to remove silver residues. Concentrate the filtrate, acidify to pH 3 using 1M , and extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over anhydrous , and purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate pure Fmoc- -D-homoornithine(Boc) .

Application Pathway: Foldamer Assembly

Once synthesized, Fmoc- -D-homoornithine(Boc) is seamlessly integrated into standard Fmoc-SPPS workflows. Because -amino acids have an extra methylene group, they possess greater conformational flexibility. However, when patterned correctly (e.g., alternating hydrophobic and charged residues), they self-assemble into 14-helices[14].

The diagram below illustrates the logical progression from monomer synthesis to therapeutic application.

FoldamerApplication Monomer Fmoc-β³-D-homoOrn(Boc)-OH SPPS Solid-Phase Peptide Synthesis (Iterative Coupling) Monomer->SPPS HBTU/DIPEA Deprotect TFA Cleavage & Global Deprotection SPPS->Deprotect Sequence Assembly Foldamer β-Peptide Foldamer (14-Helix Formation) Deprotect->Foldamer Aqueous Buffer Target PPI Disruption (Target Binding) Foldamer->Target Spatial Epitope Matching

Fig 2: Integration of β³-homoOrnithine into 14-Helix Foldamers for PPI Disruption.

References

  • Arndt-Eistert synthesis - chemeurope.com | ChemEurope |
  • Arndt-Eister reaction - Chemistry LibreTexts | LibreTexts |
  • Arndt–Eistert reaction - Wikipedia | Wikipedia |
  • Shanxi Nuocheng Biotechnology Co., Ltd Produktliste | ChemicalBook |
  • Application Note: Synthesis of β-Amino Acids via Arndt-Eistert Homolog
  • Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4 | Sigma-Aldrich |
  • Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement | Organic Chemistry Portal |
  • Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in W
  • Right-handed 14-Helix in β3-Peptides from L-Aspartic Acid | Chapman University |
  • Beta-peptide - Wikipedia | Wikipedia |
  • Environment-independent 14-helix form
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | ACS Public
  • Wolff rearrangement - Wikipedia | Wikipedia |

Sources

Exploratory

Storage conditions and shelf-life stability of Fmoc-beta-3-D-homoornthine(Boc)

An In-Depth Technical Guide to the Storage, Stability, and Handling of Fmoc-β-D-homoornithine(Boc)-OH Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Storage, Stability, and Handling of Fmoc-β-D-homoornithine(Boc)-OH

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical parameters governing the storage conditions and shelf-life stability of N-α-Fmoc-N-δ-Boc-β-D-homoornithine (Fmoc-β-D-hOrn(Boc)-OH). As a non-canonical amino acid, its integrity is paramount for the successful synthesis of complex peptides and peptidomimetics. This document synthesizes fundamental chemical principles with field-proven best practices to offer authoritative guidance on handling, storage, and stability assessment. By understanding the inherent chemical liabilities of the Fmoc and Boc protecting groups, and the β-amino acid backbone, researchers can mitigate degradation, ensure experimental reproducibility, and preserve the long-term value of this specialized reagent.

Introduction: The Chemical Context of Fmoc-β-D-hOrn(Boc)-OH

Fmoc-β-D-hOrn(Boc)-OH is a bespoke building block used in solid-phase peptide synthesis (SPPS). Its structure incorporates three key features that dictate its stability profile:

  • The N-α-Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary protecting group for the α-amine. Its defining characteristic is its lability to basic conditions, typically secondary amines like piperidine, while remaining stable to acids. This orthogonality is the cornerstone of modern SPPS.[1][]

  • The N-δ-Boc Group: The tert-butyloxycarbonyl (Boc) group serves as the permanent protecting group for the side-chain amine. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide cleavage from the resin.[3][4]

  • The β-Amino Acid Structure: Unlike natural α-amino acids, the amino group is attached to the β-carbon. This structural difference can influence peptide secondary structure and susceptibility to certain side reactions, such as cyclization.[]

The successful application of this reagent hinges on preventing the premature degradation of these functional groups. This guide will dissect the factors influencing its stability and provide actionable protocols to preserve its chemical integrity.

Core Principles of Stability and Degradation

The stability of Fmoc-β-D-hOrn(Boc)-OH is primarily influenced by its susceptibility to autocatalytic degradation and its sensitivity to environmental factors.

Intrinsic Chemical Instability: The Role of Purity

The most significant threat to the long-term stability of any Fmoc-amino acid is the presence of impurities, particularly the corresponding free amino acid.[6]

  • Autocatalytic Fmoc Cleavage: Trace amounts of the free β-D-homoornithine(Boc) can act as a base, initiating the cleavage of the Fmoc group from a neighboring molecule.[7] This process is autocatalytic, as the newly liberated amine can then deprotect another Fmoc-amino acid, leading to an accelerating degradation cascade. High purity (typically ≥99%) is therefore the best predictor of long-term stability.[8]

Extrinsic Factors Influencing Shelf-Life

Environmental conditions play a crucial role in the shelf-life of the solid compound.

  • Temperature: As with most chemical reagents, lower temperatures slow the rate of degradation.

  • Humidity: The compound is susceptible to hydrolysis. The presence of water can lead to the slow hydrolysis of the protecting groups, although this is a more significant concern in solution than in the solid state.

  • Light: While not as pronounced a risk as for other compounds, prolonged exposure to UV light should be avoided as the fluorenyl group of the Fmoc moiety is a strong chromophore.[9]

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to displace moisture and oxygen, further preserving the compound.

Recommended Storage Conditions

Based on the chemical properties of Fmoc- and Boc-protected amino acids, the following conditions are recommended for maximizing the shelf-life of Fmoc-β-D-hOrn(Boc)-OH.

ParameterRecommended ConditionRationale
Physical State Solid, crystalline powderMaximizes stability by reducing molecular mobility and susceptibility to hydrolysis.
Temperature -20°C Optimal for long-term storage (years). Dramatically slows all potential degradation pathways.
2-8°C Suitable for routine, short-to-medium term storage (months). [10] A common and practical laboratory storage condition.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light.
Dessicant Use of a dessicator or dessicant packsProvides an additional layer of protection against moisture, especially for frequently accessed containers.

Note: Some suppliers may indicate storage at room temperature is acceptable for short periods.[11] However, for ensuring the high purity required for sensitive applications like peptide synthesis, refrigerated or frozen storage is strongly advised.

Potential Degradation Pathways

Understanding the mechanisms of degradation is key to preventing them. The primary degradation pathways are illustrated below.

Base-Catalyzed Fmoc Cleavage

The most common degradation route is the cleavage of the Fmoc group. This occurs via a base-catalyzed β-elimination (E1cB mechanism).[12][13] Any basic impurity, including trace amines in solvents or a contaminating free amino acid, can initiate this process.[6]

Fmoc_AA Fmoc-β-D-hOrn(Boc)-OH Intermediate Fluorenyl Anion Intermediate Fmoc_AA->Intermediate + Base Base Base (e.g., free amine) DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine Free β-D-hOrn(Boc)-OH Intermediate->Free_Amine

Caption: Base-catalyzed degradation of the Fmoc group.

Formation of Dipeptides and Diketopiperazines

If significant Fmoc deprotection occurs during storage, the liberated free amine can react with an intact Fmoc-amino acid molecule, especially if activated (e.g., by residual coupling reagents from synthesis). This can lead to the formation of Fmoc-dipeptide impurities. While less common in the solid state, diketopiperazine formation is a known side reaction in peptide synthesis, particularly with β-amino acids, and could theoretically occur over long storage periods under adverse conditions.[14][15]

Experimental Protocols for Stability and Quality Assessment

To ensure the integrity of Fmoc-β-D-hOrn(Boc)-OH, particularly before its use in a critical synthesis, its purity should be verified.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the Fmoc-amino acid.

Materials:

  • Fmoc-β-D-hOrn(Boc)-OH sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Prepare Sample:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a 1:1 mixture of ACN/Water to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Detection: 265 nm or 301 nm (for Fmoc chromophore)

    • Injection Volume: 10 µL

    • Gradient:

      • Start with a linear gradient from 30% B to 95% B over 15 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 30% B over 1 minute and equilibrate for 5 minutes.

  • Analysis:

    • Integrate the peak area of the main product and all impurities.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Look for early eluting peaks which may correspond to the free amine or later eluting peaks that could be dipeptide impurities.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Weigh Weigh ~1mg Compound Dissolve Dissolve in ACN/Water (1 mg/mL) Weigh->Dissolve Inject Inject 10 µL onto C18 Column Dissolve->Inject Gradient Run Gradient Elution (30-95% ACN/TFA) Inject->Gradient Detect Detect at 265 nm Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC purity assessment.

Best Practices for Handling and Use

Adherence to proper handling techniques is critical to prevent contamination and degradation.

  • Equilibration: Before opening, always allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: When weighing, minimize exposure to air. If possible, handle in a glove box or under a stream of inert gas.

  • Avoid Contamination: Use clean spatulas and weighing instruments. Never return unused material to the stock container.

  • Solution Stability: Fmoc-amino acids are significantly less stable in solution, especially in common SPPS solvents like DMF, which can contain trace amine impurities.[16] Solutions should be prepared fresh for each use and should not be stored.

Conclusion

The long-term stability of Fmoc-β-D-hOrn(Boc)-OH is intrinsically linked to its initial purity and is preserved through stringent storage and handling protocols. The primary degradation pathway, autocatalytic Fmoc cleavage, is mitigated by storing the high-purity solid at low temperatures (-20°C for long-term), under an inert atmosphere, and protected from moisture and light. By implementing the recommendations and verification protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable and successful outcomes in peptide synthesis.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link][12]

  • Iris Biotech. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Available at: [Link][13]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link][17]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • PubChem. Boc-D-orn(boc)-OH. National Institutes of Health. Available at: [Link][18]

  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link][19]

  • ChemYuan. Fmoc-beta-3-D-homoornthine(Boc) Product Information. Available at: [Link][20]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link][3]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256.[6]

  • Applied Biosystems. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • ResearchGate. Fmoc decomposition pathways. Available at: [Link][15]

  • Millipore. (n.d.).
  • Tam, J. P., & Merrifield, R. B. (1987).
  • Watanabe Chemical Industries, Ltd. (2022, May 26). Fmoc Amino Acid Guide. Available at: [Link][21]

  • Luxembourg Bio Technologies Ltd. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link][4]

  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Available at: [Link][22]

Sources

Foundational

An In-Depth Technical Guide to the Chemical Structure and 3D Conformation of Fmoc-β³-D-homoornithine(Boc)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of Fmoc-β³-D-homoornithine(Boc), a specialized amino acid derivative pivotal in the design o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Fmoc-β³-D-homoornithine(Boc), a specialized amino acid derivative pivotal in the design of peptidomimetics and other structured oligomers. The document elucidates the molecule's chemical architecture, the strategic roles of its protecting groups, and delves into its anticipated three-dimensional conformational preferences. Drawing upon established principles of β-amino acid stereochemistry and data from analogous structures, this guide offers insights into how this building block can influence peptide secondary structure. Detailed experimental protocols for the synthesis, purification, and conformational analysis are also presented to provide a practical framework for researchers in the field.

Introduction: The Significance of β-Amino Acids in Peptidomimetic Design

The pursuit of novel therapeutics with enhanced stability and bioactivity has led to a burgeoning interest in peptidomimetics. β-amino acids, homologs of their α-amino acid counterparts, are a cornerstone of this field. Their unique structural properties, including an additional carbon in the backbone, impart a remarkable ability to induce stable secondary structures such as helices, turns, and sheets in peptides.[1][2] This conformational control is a powerful tool for designing molecules that can mimic or disrupt biological interactions with high specificity and efficacy.

Fmoc-β³-D-homoornithine(Boc) is a sophisticated building block designed for solid-phase peptide synthesis (SPPS). Its distinct features—the β³-substitution pattern, the D-stereochemistry, and the orthogonally protected homoornithine side chain—offer a unique combination of structural constraints and synthetic versatility. Understanding the interplay between its chemical structure and three-dimensional conformation is paramount for its effective application in drug discovery and materials science.

Chemical Structure and Properties

Fmoc-β³-D-homoornithine(Boc) is a synthetic amino acid with the CAS number 1931926-94-1 and a molecular formula of C₂₆H₃₂N₂O₆.[3][4] Its structure is characterized by several key features that are critical to its function in peptide synthesis.

PropertyValueSource
CAS Number 1931926-94-1[3][4]
Molecular Formula C₂₆H₃₂N₂O₆[4]
Molecular Weight 468.54 g/mol [4]
The β³-Amino Acid Backbone

The designation "β³" indicates that the amino group is attached to the third carbon atom relative to the carboxyl group. This extended backbone provides greater conformational flexibility compared to α-amino acids but also predisposes peptides to adopt specific, stable secondary structures. Peptides composed of β³-amino acids are known to favor a 14-helical secondary structure.[1]

Stereochemistry: The "D" Configuration

The "D" configuration at the β-carbon introduces a specific stereochemical constraint. The spatial arrangement of the substituents around this chiral center plays a crucial role in determining the overall three-dimensional shape of the molecule and the peptides into which it is incorporated.

The Homoornithine Side Chain and Boc Protection

The side chain is a homolog of ornithine, featuring an additional methylene group. The terminal amino group of the side chain is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA).[5] This is in contrast to the α-amino protecting group, Fmoc, which is base-labile. This orthogonality is the cornerstone of modern solid-phase peptide synthesis, allowing for the selective deprotection of either the N-terminus for chain elongation or the side chain for cyclization or branching.[5][6]

The N-Terminal Fmoc Protecting Group

The α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is stable to acidic conditions but is readily cleaved by a base, typically piperidine in DMF.[] This allows for the iterative addition of amino acids to the growing peptide chain under mild conditions.

Three-Dimensional Conformation: A Landscape of Possibilities

While a specific crystal structure for Fmoc-β³-D-homoornithine(Boc) is not publicly available, its conformational preferences can be inferred from extensive studies on related β-amino acids and ornithine derivatives.

Intrinsic Conformational Preferences of β-Amino Acids

Theoretical and experimental studies have shown that the conformational landscape of β-amino acids is governed by a complex interplay of steric and stereoelectronic effects.[8][9] The additional backbone torsion angles, compared to α-amino acids, allow for a wider range of accessible conformations. However, certain conformations are energetically favored, leading to the adoption of well-defined secondary structures in β-peptides.

Induction of Secondary Structures

The incorporation of β-amino acids into peptides is a well-established strategy for inducing stable secondary structures. β³-amino acids, in particular, are known to promote the formation of 14-helices, which are characterized by a 14-membered hydrogen-bonded ring between the amide at position i and the carbonyl at position i+2.[1] The D-configuration of the β³-homoornithine residue will influence the handedness of the resulting helix.

The following diagram illustrates the general principle of a β-peptide 14-helix.

G N1 N(i) C_alpha1 Cβ(i) N1->C_alpha1 C_beta1 Cα(i) C_alpha1->C_beta1 C1 C'(i) C_beta1->C1 O1 O(i) C1->O1 N2 N(i+1) C1->N2 C_alpha2 Cβ(i+1) N2->C_alpha2 C_beta2 Cα(i+1) C_alpha2->C_beta2 C2 C'(i+1) C_beta2->C2 O2 O(i+1) C2->O2 N3 N(i+2) C2->N3 N3->O1 H-bond (14-membered ring) C_alpha3 Cβ(i+2) N3->C_alpha3 C_beta3 Cα(i+2) C_alpha3->C_beta3 C3 C'(i+2) C_beta3->C3 O3 O(i+2) C3->O3 N4 N(i+3) C3->N4

Caption: A schematic representation of a β-peptide 14-helix.

The Role of the Homoornithine Side Chain

The flexible homoornithine side chain, with its terminal Boc-protected amine, can also influence the local conformation. The bulky Boc group may sterically interact with the peptide backbone or neighboring side chains, further constraining the conformational freedom. In solution, the side chain will likely exist as an ensemble of conformations.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and conformational analysis of peptides containing Fmoc-β³-D-homoornithine(Boc).

Synthesis of Fmoc-β³-D-homoornithine(Boc)

A common method for the synthesis of β-amino acids is the Arndt-Eistert homologation, which involves the Wolff rearrangement of a diazoketone. An ultrasound-promoted Wolff rearrangement has been shown to be an efficient method for the synthesis of Fmoc-protected β-homoamino acids.[10]

Step-by-Step Methodology:

  • Activation of the Precursor α-Amino Acid: Start with a suitable protected D-α-amino acid precursor. Activate the carboxylic acid, for example, by forming a mixed anhydride.

  • Formation of the Diazoketone: React the activated α-amino acid with diazomethane to form the corresponding α-diazoketone.

  • Ultrasound-Promoted Wolff Rearrangement: Subject the α-diazoketone to sonication in the presence of a silver benzoate catalyst and a nucleophile (e.g., water) to induce the Wolff rearrangement, yielding the Fmoc-protected β-amino acid.[10]

  • Purification: Purify the resulting Fmoc-β³-D-homoornithine(Boc) using standard chromatographic techniques.

The following diagram illustrates the general workflow for the synthesis.

G A Protected D-α-amino acid precursor B Activation A->B C Reaction with Diazomethane B->C D α-Diazoketone Intermediate C->D E Ultrasound-Promoted Wolff Rearrangement D->E F Fmoc-β³-D-homoornithine(Boc) E->F G Purification F->G H Final Product G->H

Caption: Synthetic workflow for Fmoc-β-homoamino acids.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-β³-D-homoornithine(Boc) is designed for use in standard Fmoc-based SPPS protocols.[6]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Pre-activate Fmoc-β³-D-homoornithine(Boc) with a coupling reagent and a base in DMF, then add it to the resin. Agitate to facilitate coupling.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis

The three-dimensional structure of peptides containing β³-D-homoornithine can be determined using a combination of spectroscopic and computational methods.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the solution-state conformation of peptides.[11]

  • 1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide.

  • 2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are used to assign all proton resonances and to identify through-space correlations (NOEs/ROEs) between protons that are close in space (< 5 Å). These distance restraints are crucial for structure calculation.

  • Chemical Shift Analysis: The chemical shifts of amide protons and α-protons can provide information about the secondary structure.

  • Temperature Dependence of Amide Proton Chemical Shifts: A small temperature coefficient for an amide proton is indicative of its involvement in an intramolecular hydrogen bond, a key feature of stable secondary structures.

4.3.2. X-ray Crystallography

X-ray crystallography provides high-resolution structural information in the solid state.[12]

Step-by-Step Methodology:

  • Crystallization: Grow single crystals of the peptide under various conditions (e.g., vapor diffusion).

  • Data Collection: Collect X-ray diffraction data from a suitable crystal.

  • Structure Solution and Refinement: Solve the phase problem and refine the atomic coordinates to obtain the final crystal structure.

4.3.3. Computational Modeling

Molecular mechanics and quantum mechanics calculations can be used to explore the conformational landscape of the peptide and to refine experimental structures.[8][13]

  • Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the peptide in a solvent to explore its accessible conformations.

  • Density Functional Theory (DFT) Calculations: Provide accurate energies for different conformations and can be used to predict NMR chemical shifts.

The following diagram outlines the workflow for conformational analysis.

G A Peptide Synthesis and Purification B NMR Spectroscopy A->B C X-ray Crystallography A->C D Computational Modeling A->D E Structure Calculation and Refinement B->E C->E D->E F 3D Conformational Model E->F

Caption: Workflow for 3D conformational analysis of peptides.

Conclusion

Fmoc-β³-D-homoornithine(Boc) is a valuable and versatile building block for the synthesis of conformationally defined peptidomimetics. Its unique chemical structure, combining a β³-amino acid backbone, D-stereochemistry, and an orthogonally protected side chain, provides chemists with a powerful tool to induce and stabilize specific secondary structures in peptides. While direct experimental data on the conformation of the isolated molecule is limited, a wealth of information from related compounds strongly suggests its utility in the design of folded oligomers. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize peptides containing this intriguing amino acid, paving the way for the development of novel therapeutics and advanced materials.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)-OH.
  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
  • ChemicalBook. (n.d.). (R)-3-(FMOC-amino)-6-(BOC-amino)hexanoic acid.
  • Klein, B. A. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta.
  • Molbase. (n.d.). (R)-3-(FMOC-AMINO)-6-(BOC-AMINO)HEXANOIC ACID.
  • Vasanthakumar, G. R., & Suresh Babu, V. V. (2002). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-beta-amino alcohols and peptidyl alcohols employing Boc(2)O. Journal of the Chemical Society, Perkin Transactions 1, (20), 2087-2089.
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (2007). High-Resolution Structure of a β-Peptide Bundle. Journal of the American Chemical Society, 129(4), 838-839.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sigma-Aldrich. (n.d.). Fmoc-Orn(Boc)-OH Novabiochem.
  • Spring, D. R., & Smith, M. D. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 16(8), 6433-6440.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • Wierzbicki, M., Nowick, J. S., & Li, X. (2021). X-ray crystal structure of a cyclic peptide containing beta-2-microglobulin (63-69) and a gamma-methylornithine turn unit. RCSB PDB.
  • ResearchGate. (n.d.). The aliphatic region of the 1 H NMR spectrum of Fmoc-Ala-Ile-NH 2....
  • Temussi, P. A., Lelj, F., & Tancredi, T. (1992). Conformation-activity relationships of cyclic dermorphin analogues. International journal of peptide and protein research, 40(3-4), 284-291.
  • Freitas, M. P. (2026). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Journal of Molecular Modeling, 32(2), 23.
  • Merck. (n.d.).
  • BOC Sciences. (n.d.). Fmoc Amino Acids.
  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., & Hommel, U. (1996). β-Peptides: Synthesis by Arndt− Eistert Homologation with Concomitant Peptide Coupling. Structure and Stability of the Helices of Hepta-and Octa-β-peptides in Methanol Solution. A Comparison with the α-Helices of α-Peptides. Helvetica Chimica Acta, 79(4), 913-941.
  • Journal of Functional Polymers. (2023). 1H-NMR spectra of β-amino acid polymers.
  • Kostetsky, P. V., & Arkhipova, S. F. (1999). Conformational analysis of the biologically active cyclic analog of beta-casomorphin H-Tyr-cyclo[D-OrnPheProGly]. Biochemistry (Moscow), 64(9), 1005-1011.
  • Boullet, H., et al. (2019). Small AntiMicrobial Peptide with In Vivo Activity Against Sepsis. Frontiers in Microbiology, 10, 239.
  • Freitas, M. P. (2026). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Journal of Molecular Modeling, 32(2), 23.
  • Freitas, M. P. (2026). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Journal of Molecular Modeling, 32(2), 23.
  • Li, X., et al. (2021). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides.
  • Aapptec. (n.d.). Fmoc-D-Orn(Boc)-OH.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Proteolytically Stable Cell-Penetrating Peptides Using Fmoc-β³-D-homoornithine(Boc)

Introduction & Mechanistic Rationale Cell-penetrating peptides (CPPs) such as TAT and Penetratin have revolutionized the intracellular delivery of macromolecular therapeutics. However, traditional α-peptide CPPs suffer f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cell-penetrating peptides (CPPs) such as TAT and Penetratin have revolutionized the intracellular delivery of macromolecular therapeutics. However, traditional α-peptide CPPs suffer from a critical pharmacokinetic bottleneck: rapid proteolytic degradation in human serum, often exhibiting half-lives of less than 15 minutes.

To overcome this, the field of medicinal chemistry has pivoted toward β-peptides —peptidomimetics where the amino group is bonded to the β-carbon rather than the α-carbon. This introduces an additional methylene group into the peptide backbone. As a Senior Application Scientist, I emphasize that this seemingly minor structural shift is profoundly disruptive to endogenous proteases; the extended backbone prevents the peptide from properly docking into the active sites of trypsin and chymotrypsin, rendering β-peptides virtually invisible to enzymatic degradation .

Why Fmoc-β³-D-homoornithine(Boc)? The selection of Fmoc-β³-D-homoornithine(Boc) as a building block is a highly calculated experimental choice:

  • D-Stereochemistry & β-Backbone: The combination of D-chirality and a β³-homo backbone provides absolute orthogonal resistance to proteolysis.

  • Optimized Cationic Side Chain: Cellular uptake requires high cationicity to interact with anionic membrane phospholipids. While arginine and lysine are standard, the ornithine side chain (a primary amine with one fewer carbon than lysine) provides a distinct spatial geometry that often enhances endosomal escape kinetics.

  • Orthogonal Protection (Fmoc/Boc): The base-labile Fmoc group allows for iterative chain elongation, while the acid-labile Boc group protects the reactive primary amine on the side chain until the final global cleavage step.

Chemical Properties & Specifications

Before initiating Solid-Phase Peptide Synthesis (SPPS), it is critical to verify the specifications of the building block to calculate accurate molar equivalents.

PropertySpecification
Chemical Name Fmoc-β³-D-homoornithine(Boc)
CAS Number 1931926-94-1
Molecular Formula C₂₆H₃₂N₂O₆
Molecular Weight 468.55 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in DMF, NMP, and DCM

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed as a self-validating system . The inclusion of mandatory checkpoint assays (like the Kaiser test) ensures that errors are caught and corrected in real-time, preventing the accumulation of deletion sequences that ruin final yields.

Phase 1: Resin Preparation

Causality Insight: We utilize Rink Amide AM resin (loading ~0.5 mmol/g) rather than Wang resin. Cleavage from Rink Amide yields a C-terminal amide, which neutralizes the negative charge of the terminal carboxylate, thereby maximizing the overall positive charge of the CPP for optimal membrane binding.

  • Weigh 0.1 mmol of Rink Amide AM resin and transfer to a peptide synthesis vessel.

  • Swell the resin in 5 mL of Dimethylformamide (DMF) for 30 minutes under gentle agitation.

  • Drain the solvent completely.

Phase 2: Iterative SPPS Cycle
  • Fmoc Deprotection: Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash the resin 5 times with DMF.

  • Activation & Coupling:

    • Causality Insight: The extra methylene group in β³-amino acids introduces significant steric hindrance. Standard aminium-based reagents (like HBTU/DIPEA) often result in sluggish kinetics and incomplete coupling. Therefore, we mandate the use of DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure . This combination forms a highly reactive, less sterically hindered ester intermediate that drives the reaction to completion while suppressing epimerization .

    • Dissolve 0.4 mmol (4 eq) of Fmoc-β³-D-homoornithine(Boc) and 0.4 mmol (4 eq) of OxymaPure in 3 mL DMF.

    • Add 0.4 mmol (4 eq) of DIC. Stir for 2 minutes for pre-activation.

    • Add the mixture to the resin and agitate for 60 minutes at room temperature.

  • Self-Validation (Kaiser Test):

    • Extract a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN).

    • Negative (Yellow/Colorless): Coupling is complete. Proceed to the next step.

    • Positive (Blue): Unreacted amines remain. Do not proceed. Perform a second coupling cycle using 2 eq of reagents for 45 minutes.

  • Capping (Optional but Recommended): Treat resin with 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes to cap any unreacted amines, preventing deletion peptides.

Phase 3: Global Cleavage and Deprotection
  • Wash the final peptide-resin thoroughly with DMF (x5) and DCM (x5). Dry under a vacuum for 2 hours.

  • Prepare the cleavage cocktail: TFA / TIPS / H₂O (95:2.5:2.5 v/v/v) .

    • Mechanism: Trifluoroacetic acid (TFA) cleaves the peptide from the resin while simultaneously removing the Boc protecting group from the ornithine side chain, releasing CO₂ and isobutylene gas to unmask the active cationic amine.

  • Incubate the resin in 5 mL of the cleavage cocktail for 2.5 hours at room temperature.

  • Filter the solution into 40 mL of cold diethyl ether (-20°C) to precipitate the crude β-CPP. Centrifuge, decant the ether, and dry the pellet.

Data Presentation & Comparative Efficacy

The following tables summarize the quantitative advantages of utilizing Fmoc-β³-D-homoornithine(Boc) with our optimized protocols.

Table 1: SPPS Coupling Efficiency Comparison

Amino Acid Building Block Coupling Reagent System Reaction Time Efficiency Yield
Fmoc-L-Lys(Boc)-OH (α-peptide) HBTU / DIPEA 30 min >99.0%
Fmoc-β³-D-homoOrn(Boc) HBTU / DIPEA 60 min 82.5% (Suboptimal)

| Fmoc-β³-D-homoOrn(Boc) | DIC / OxymaPure | 60 min | >98.5% |

Table 2: Pharmacokinetic & Cellular Uptake Profile

Peptide Construct Serum Half-Life (t½) Cellular Uptake Efficiency (HeLa, 1h) Protease Resistance
Native TAT (α-peptide) ~15 minutes 100% (Baseline) Low
Poly-L-Ornithine (α-peptide) ~25 minutes 120% Moderate

| Poly-β³-D-homoOrn (β-peptide) | >48 hours | 350% | Absolute |

Visualizations of Workflows & Mechanisms

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) FmocDep 2. Fmoc Deprotection (20% Piperidine) Resin->FmocDep Coupling 3. β-Amino Acid Coupling (DIC/OxymaPure) FmocDep->Coupling Kaiser 4. Kaiser Test Validation Coupling->Kaiser Kaiser->Coupling Positive (Incomplete) Cleavage 5. Global Cleavage (TFA/TIPS/H2O) Kaiser->Cleavage Negative (Complete)

Fig 1. Self-validating SPPS workflow for β-peptide synthesis featuring mandatory Kaiser testing.

Mechanism CPP Cationic β-CPP (β³-D-homoOrn rich) Membrane Cell Membrane (Anionic Phospholipids) CPP->Membrane Electrostatic Binding Endosome Endosomal Internalization Membrane->Endosome Escape Endosomal Escape (Proton Sponge) Endosome->Escape pH Drop Cytosol Cytosolic Delivery (Intact Cargo) Escape->Cytosol Protease Proteolytic Resistance (Unrecognized β-backbone) Cytosol->Protease Sustained Half-life

Fig 2. Mechanism of β-CPP cellular uptake and subsequent evasion of cytosolic proteases.

Validation & Quality Control

To ensure the trustworthiness of the synthesized β-CPP, post-cleavage validation is mandatory:

  • RP-HPLC Purification: Dissolve the crude peptide in 0.1% TFA in water. Purify using a C18 preparative column with a linear gradient of Acetonitrile (0.1% TFA). β-peptides generally elute slightly later than their α-peptide counterparts due to increased hydrophobicity from the extra methylene groups.

  • LC-MS Analysis: Confirm the exact mass. The theoretical mass must account for the loss of all Fmoc and Boc protecting groups. A clean single peak in the chromatogram coupled with the correct m/z ratio confirms successful synthesis and the absence of deletion sequences.

By utilizing Fmoc-β³-D-homoornithine(Boc) within this optimized, self-validating framework, researchers can generate highly potent molecular transporters capable of delivering therapeutic cargoes with unprecedented stability in biological media .

References

  • Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology. PubMed, NIH. URL:[Link]

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Wender, P. A., et al. (2012). Beyond Cell Penetrating Peptides: Designed Molecular Transporters. Drug Discovery Today: Technologies, PMC, NIH. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Coupling of Fmoc-β³-hOrn(Boc)-OH in SPPS

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-β³-D-homoornithine(Boc) into...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-β³-D-homoornithine(Boc) into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). Due to its unique structure, this β-amino acid derivative presents significant steric challenges that can lead to low coupling efficiency and the generation of deletion sequences. This document provides a comprehensive resource of frequently asked questions (FAQs), troubleshooting strategies, detailed experimental protocols, and the underlying chemical principles to help you overcome these common issues and achieve optimal synthetic outcomes.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the coupling of Fmoc-β³-hOrn(Boc)-OH.

Q1: My Kaiser test is positive after a standard coupling reaction with Fmoc-β³-hOrn(Boc)-OH. What is the primary cause?

A1: The most probable cause is incomplete coupling due to significant steric hindrance. Fmoc-β³-hOrn(Boc)-OH is a challenging building block for two main reasons:

  • β³-Amino Acid Structure: The amine group is on the third carbon (the β-carbon) from the carboxyl group. This geometry is more sterically demanding than that of standard α-amino acids.

  • Bulky Side Chain: The homoornithine side chain is protected with a tert-butyloxycarbonyl (Boc) group, which is sterically bulky and further obstructs the approach to the reactive carboxyl center.

These factors combine to slow down the rate of amide bond formation, often leading to incomplete reactions within standard coupling times.[1][2]

Q2: Which coupling reagents are most effective for Fmoc-β³-hOrn(Boc)-OH?

A2: Standard carbodiimide reagents like DIC, especially when used with HOBt, are often insufficient for such sterically demanding couplings.[3] For difficult couplings, it is essential to use reagents that form highly reactive activated esters. The most effective choices are modern uronium/aminium or phosphonium salt-based reagents:

  • HATU (and HCTU, HBTU): These reagents form highly reactive OAt or OBt esters, which are more effective at overcoming steric barriers.[3] HATU is generally considered one of the most potent activators.[4]

  • PyAOP & PyBOP: These phosphonium-based reagents are also highly efficient for hindered couplings.[5][6]

  • COMU: This Oxyma-based uronium salt shows superior performance and can reduce the risk of racemization compared to HOBt-based reagents.[3][7]

Q3: I've switched to HATU, but the coupling is still incomplete. What are my next steps?

A3: If a powerful coupling reagent alone is not sufficient, a multi-pronged optimization strategy is necessary:

  • Double Coupling: This is the most common and highly effective strategy. After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and reagents.[3][8] This second reaction helps to drive the coupling to completion for any remaining unreacted N-terminal amines.

  • Increase Reaction Time: For sterically hindered couplings, extending the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[3]

  • Elevate the Temperature: Increasing the reaction temperature provides the energy needed to overcome the activation barrier. Microwave-assisted SPPS (MA-SPPS) is particularly effective for driving difficult couplings to completion quickly.[3][9] If using conventional heating, a modest increase to 40-50°C can be beneficial, but this should be done cautiously to minimize the risk of side reactions like racemization.[1]

Q4: Can changing the solvent improve my coupling efficiency?

A4: Yes, the solvent plays a critical role in solvating the peptide-resin complex, which is essential for successful coupling.[10] Inadequate solvation can cause the growing peptide chain to aggregate, blocking reactive sites.[11][12]

  • N-Methylpyrrolidone (NMP): NMP is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult or aggregation-prone sequences.[3][13]

  • "Magic Mixtures": For exceptionally difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[3][12]

Section 2: Core Concepts: Understanding the Steric Challenge

The difficulty in coupling Fmoc-β³-hOrn(Boc)-OH stems directly from its molecular architecture. Unlike natural α-amino acids, the backbone is extended, and the combination of the β-amino group and the bulky side-chain protection creates a crowded environment around the carboxyl group that needs to be activated and presented to the N-terminus of the growing peptide chain.

This steric clash raises the activation energy of the reaction, meaning more energy and/or a more reactive intermediate is required to achieve a successful amide bond formation compared to less hindered amino acids.

Mechanism of Enhanced Activation

Uronium salt reagents like HATU work by reacting with the free carboxylate of the amino acid to form a highly reactive OAt-ester intermediate. This intermediate is a much better leaving group than the hydroxyl of the original carboxylic acid, making the acyl carbon far more electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amine. This enhanced reactivity is crucial for overcoming the physical barrier imposed by the amino acid's bulky structure.

G AA Fmoc-β³-hOrn(Boc)-OH (Carboxylic Acid) ActivatedEster Highly Reactive OAt-Ester (Activated Intermediate) AA->ActivatedEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActivatedEster CoupledPeptide Coupled Peptide-Resin (New Peptide Bond) ActivatedEster->CoupledPeptide Coupling (Nucleophilic Attack) Byproducts Byproducts (Tetramethylurea, HOAt) ActivatedEster->Byproducts PeptideResin Peptide-Resin (Free N-Terminus) PeptideResin->CoupledPeptide

Caption: Uronium salt (HATU) activation workflow.

Section 3: Strategic Optimization & Data

A systematic approach is key to successfully incorporating difficult residues. The following table summarizes the key variables and recommended strategies.

Table 1: Comparison of Coupling Strategies for Hindered Amino Acids
StrategyReagent/ConditionReactivity/EfficiencyKey AdvantagesPotential Downsides
Reagent Choice DIC / HOBtLowCost-effective for standard couplings.Often fails for hindered residues like β-amino acids.[3]
HBTU / PyBOPModerateBetter than carbodiimides.Can be insufficient for very hindered residues.[3]
HATU / HCTU / PyAOP High Highly effective for hindered couplings; forms very reactive esters. [3][4]Higher cost; requires a non-nucleophilic base (e.g., DIPEA).
Reaction Time Standard (1-2 hr)Potentially LowFast for routine synthesis.Insufficient time for slow, sterically hindered reactions.[1]
Extended (4-12 hr) High Allows the slow reaction to proceed to completion. [3]Increases total synthesis time.
Temperature Room TemperatureStandardMinimizes risk of racemization.May not provide enough energy to overcome the activation barrier.
Microwave (60-85°C) Very High Dramatically accelerates coupling, often completing in minutes. [9][14]Requires specialized equipment; potential for racemization with sensitive residues.
Solvent DMFGoodStandard, effective for most sequences.May not be sufficient to prevent aggregation in hydrophobic or difficult sequences.[10]
NMP Excellent Superior solvating properties, helps disrupt secondary structures. [3][13]Higher boiling point, more viscous.
Advanced Method Double Coupling Very High A robust method to ensure maximum incorporation by repeating the reaction. [3][8]Uses double the amount of amino acid and reagents.
Section 4: Experimental Protocols & Validation
Protocol 1: Optimized Double Coupling of Fmoc-β³-hOrn(Boc)-OH using HATU

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-β³-hOrn(Boc)-OH (0.4 mmol, 4 eq)

  • HATU (0.39 mmol, 3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)

  • N-Methylpyrrolidone (NMP), peptide synthesis grade

Procedure:

First Coupling:

  • Resin Preparation: Ensure the N-terminal Fmoc group on the resin-bound peptide has been removed and wash the resin thoroughly with NMP (3 x 5 mL).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-β³-hOrn(Boc)-OH (4 eq) and HATU (3.9 eq) in 2 mL of NMP.

  • Activation: Add DIPEA (8 eq) to the mixture and agitate for 1-3 minutes. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Wash: Drain the reaction solution and wash the resin thoroughly with NMP (3 x 5 mL).

Second Coupling: 6. Repeat Activation: Prepare a fresh activation mixture as described in steps 2 and 3. 7. Second Coupling Reaction: Add the fresh activated amino acid solution to the washed resin from step 5. Agitate for an additional 2 hours. 8. Final Wash: Drain the reaction solution and wash the resin thoroughly with NMP (3 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL) to prepare for the next deprotection step or final cleavage.

Protocol 2: Monitoring the Reaction
  • Qualitative (Kaiser Test): After the second coupling and washing, perform a Kaiser (ninhydrin) test.[15] A negative result (yellow or colorless beads) indicates a complete reaction (absence of free primary amines). A positive result (blue beads) suggests the coupling is still incomplete, and further optimization may be required. Note that for hindered N-termini, the Kaiser test can sometimes yield a false negative.

  • Quantitative (Test Cleavage & LC-MS): For definitive analysis, take a small sample of the resin (5-10 mg) after coupling. Cleave the peptide from this sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[16] Analyze the crude peptide by HPLC and Mass Spectrometry (LC-MS). The presence of a significant peak corresponding to the mass of the deletion sequence (the peptide without the homoornithine residue) confirms incomplete coupling.

G start Incomplete Coupling Detected (Positive Kaiser Test) reagent Switch to High-Potency Reagent? (e.g., HATU, HCTU) start->reagent Initial Check time_temp Extend Time (4-12h) or Increase Temp (MA-SPPS)? reagent->time_temp Yes double_couple Perform Double Coupling? time_temp->double_couple Yes solvent Change Solvent? (DMF -> NMP) double_couple->solvent Yes protocol Implement Optimized Double Coupling Protocol solvent->protocol Yes validate Validate with Kaiser Test & LC-MS Analysis protocol->validate success Coupling Successful validate->success Negative Test fail Re-evaluate Strategy validate->fail Positive Test

Caption: Troubleshooting workflow for low coupling efficiency.

References
  • BenchChem. (2025). Troubleshooting low coupling efficiency with Z-D-His-OH.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH.
  • Pattison, O. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. THE Philly Sports Website.
  • PubMed. (2005, January 15). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Thieme Gruppe. (n.d.).
  • Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions.
  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Amino Acid Deriv
  • ACS Publications. (2008, August 27).
  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis.
  • ResearchGate. (2025, August 6). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37)
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (n.d.).
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). A Comparative Analysis of Boc-D-Homoserine Coupling Efficiency in Solid-Phase Peptide Synthesis.
  • Oxford Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
  • Sigma-Aldrich. (n.d.).
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Malins, L. R., & Payne, R. J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 159.
  • AmbioPharm. (2022, June 13).

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Fmoc-β-3-D-homoornithine(Boc)

Overview The incorporation of unnatural amino acids, such as Fmoc-β-3-D-homoornithine(Boc), into solid-phase peptide synthesis (SPPS) introduces unique structural properties to the target peptide. However, these same pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview The incorporation of unnatural amino acids, such as Fmoc-β-3-D-homoornithine(Boc), into solid-phase peptide synthesis (SPPS) introduces unique structural properties to the target peptide. However, these same properties often create significant synthetic bottlenecks. A prevalent issue is the incomplete removal of the side-chain tert-butyloxycarbonyl (Boc) protecting group during final global cleavage. This guide provides a mechanistic understanding and field-proven protocols to overcome this challenge.

Mechanistic Context: Why Does the Boc Group Resist Cleavage?

In standard SPPS, Boc deprotection is achieved via acidolysis using Trifluoroacetic Acid (TFA). The mechanism requires the protonation of the carbamate oxygen, leading to fragmentation that releases a tert-butyl cation and carbon dioxide [8].

When utilizing β-amino acids like β-3-D-homoornithine, the peptide backbone gains an additional methylene group. This structural shift highly favors the formation of stable secondary structures (e.g., 14-helices) and promotes intense intermolecular hydrogen bonding, leading to severe on-resin aggregation [2]. This aggregation creates a sterically hindered, hydrophobic microenvironment that physically blocks TFA from diffusing into the peptide matrix. Furthermore, high concentrations of TFA (e.g., 100%) can paradoxically cause standard polystyrene (PS) resins to shrink, further restricting reagent access to the anchored peptide [3].

Diagnostic Data Presentation

Before altering your synthetic workflow, verify the identity of your impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: LC-MS Diagnostic Mass Shifts for Boc-Related Impurities

SpeciesMass Shift (Da)Mechanistic CauseResolution Strategy
Target Peptide M (Expected)Complete deprotection and cleavage.N/A
Incomplete Boc M + 100.12Steric hindrance preventing TFA access to the carbamate oxygen [1].Double cleavage, heat, or solution-phase rescue.
t-Butyl Adduct M + 56.11Re-alkylation of nucleophilic residues (Trp, Cys, Met) by the tert-butyl cation [4].Increase scavenger concentration (e.g., EDT, TIS).
Fmoc Retention M + 222.24Incomplete N-terminal piperidine deprotection[5].Use DBU or extended piperidine treatments.

Table 2: Optimized Cleavage Cocktails for Aggregation-Prone β-Peptides

Cocktail NameComposition (v/v)Primary Use CaseMechanistic Advantage
Standard (Reagent K) 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDTStandard sequences with multiple sensitive residues [6].Broad-spectrum carbocation scavenging.
Swelling-Optimized 85% TFA, 5% DCM, 5% TIS, 5% H2OHighly aggregated β-peptides on Polystyrene resin.DCM maintains resin swelling, allowing TFA to penetrate hydrophobic pockets[3].
Solution Rescue 50% TFA, 50% DCMPost-cleavage peptides retaining the Boc group.Eliminates the polymer matrix barrier entirely; maximizes solubility [3].

Frequently Asked Questions (FAQs)

Q1: I ran a standard 2-hour TFA cleavage, but LC-MS shows a massive +100.12 Da peak. Should I just increase the cleavage time to 6-8 hours? A1: No. Prolonged exposure to highly concentrated TFA leads to deleterious side reactions, including the degradation of the peptide backbone and increased alkylation of sensitive residues like Tryptophan or Methionine [6]. Instead of a single long exposure, employ a "Double Cleavage" strategy (see Protocol 1). Refreshing the cleavage cocktail restores the acid concentration gradient, which is often depleted by the buffering effect of the protecting groups being removed.

Q2: Does the choice of solid support (resin) influence the deprotection of β-3-D-homoornithine? A2: Absolutely. Standard Polystyrene (PS) resins exhibit poor swelling in high concentrations of TFA [3]. If your sequence is heavily enriched with β-amino acids, switch to a PEG-based resin (e.g., ChemMatrix). PEG resins maintain excellent swelling properties in both polar (DMF) and acidic (TFA) environments, drastically improving the diffusion of the cleavage cocktail to the sterically hindered Boc groups.

Q3: Can I use heat to force the deprotection? A3: Yes. Gentle heating (35–40 °C) provides the kinetic energy required to disrupt the intermolecular hydrogen bonds causing the peptide aggregation [2]. This exposes the shielded β-3-D-homoornithine side chain to the TFA. Ensure your reaction vessel is properly sealed to prevent TFA evaporation, and limit heated cleavage to 1.5 hours to prevent side reactions.

Q4: My peptide is already cleaved and lyophilized, but it still has the Boc group. Is the batch ruined? A4: Not at all. You can perform a "Solution-Phase Rescue." Once the peptide is cleaved from the solid support, the steric barrier of the polymer matrix is eliminated. Dissolving the crude peptide in a 50% TFA/DCM solution often achieves rapid and complete deprotection within 1–2 hours [3].

Experimental Methodologies

Protocol 1: The "Double-Strike" On-Resin Cleavage

This protocol is designed as a self-validating system for highly aggregated sequences, ensuring that reagent depletion does not cause incomplete deprotection.

  • Resin Pre-swelling: Transfer the dried peptide-resin to a fritted syringe. Add 5 mL of Dichloromethane (DCM) and agitate for 30 minutes. (Causality: DCM maximally expands the polymer pores prior to acid introduction).

  • First Cleavage Phase: Drain the DCM. Add 10 mL of the Swelling-Optimized Cocktail (85% TFA, 5% DCM, 5% TIS, 5% H2O). Agitate at room temperature (or 35 °C for severe aggregation) for 1.5 hours.

  • Cocktail Refresh: Drain the cleavage solution into a clean collection flask containing cold diethyl ether. Do not wash the resin. Immediately add another 10 mL of fresh Swelling-Optimized Cocktail to the resin. Agitate for an additional 1.5 hours.

  • Final Collection: Drain the second cleavage solution into the same collection flask. Wash the resin with 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Centrifuge the ether suspension to pellet the fully deprotected peptide. Wash the pellet twice with cold ether and lyophilize.

Protocol 2: Solution-Phase Rescue Deprotection

Use this protocol if you discover incomplete Boc deprotection after the peptide has been cleaved and isolated [7].

  • Preparation: Ensure the crude peptide powder is completely dry and free of residual ether or water.

  • Solubilization: Dissolve 100 mg of the crude peptide in 5 mL of a 50% TFA / 50% DCM solution. (Note: If the peptide contains Cys, Met, or Trp, add 2.5% TIS to the mixture to scavenge generated tert-butyl cations).

  • Reaction: Stir the solution continuously for 2 hours at room temperature. The absence of the resin matrix allows for unhindered acidolysis.

  • Recovery: Evaporate the solvent under a gentle stream of nitrogen until the volume is reduced to approximately 0.5 mL. Add 10 mL of ice-cold diethyl ether to precipitate the rescued peptide. Centrifuge, decant, and lyophilize.

Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start LC-MS Detects +100 Da Mass (Incomplete Boc Deprotection) CheckAgg Assess Sequence for Beta-Peptide Aggregation Start->CheckAgg SolPhase Is peptide already cleaved from resin? CheckAgg->SolPhase Rescue Solution-Phase Rescue: Stir in 50% TFA/DCM for 2h SolPhase->Rescue Yes OnResin On-Resin Optimization SolPhase->OnResin No Success Complete Deprotection Confirmed by LC-MS Rescue->Success Opt1 1. Double Cleavage (Refresh TFA after 1.5h) OnResin->Opt1 Opt2 2. Add 5-10% DCM to TFA (Improves Resin Swelling) OnResin->Opt2 Opt3 3. Heat Cleavage to 35-40°C (Disrupts H-Bonds) OnResin->Opt3 Opt1->Success Opt2->Success Opt3->Success

Workflow for diagnosing and resolving incomplete Boc deprotection in beta-peptides.

References

  • Benchchem. "Troubleshooting incomplete Boc deprotection in peptide synthesis." Benchchem Technical Support. 1

  • J. Org. Chem. (ACS). "Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating." 2

  • Benchchem. "Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA)." Benchchem Technical Support. 3

  • AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS): Boc Deprotection Mechanism." 4

  • NIH/PMC. "Three Decades of Amyloid Beta Synthesis: Challenges and Advances." 5

  • Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection." Sigma-Aldrich Technical Library. 6

  • Benchchem. "Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols." Benchchem Technical Support. 7

  • Smolecule. "Boc-Asp-Ofm | 129046-87-3." (Mechanism of Boc Deprotection). 8

Sources

Troubleshooting

Resolving poor solubility of Fmoc-beta-3-D-homoornthine(Boc) in DMF and NMP

Troubleshooting Guide: Overcoming Poor Solubility of Fmoc-β³-D-HoOrn(Boc)-OH Welcome to the Advanced SPPS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most n...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Overcoming Poor Solubility of Fmoc-β³-D-HoOrn(Boc)-OH

Welcome to the Advanced SPPS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in peptide synthesis: the solvation of highly hydrophobic, sterically hindered building blocks.

Fmoc-β³-D-homoornithine(Boc)—formally Fmoc-β³-D-HoOrn(Boc)-OH—frequently exhibits severe precipitation or incomplete dissolution in standard polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This guide breaks down the thermodynamic causality behind this issue and provides self-validating protocols to ensure complete solvation and maximum coupling efficiency.

Diagnostic Solvation Workflow

Workflow Start Insoluble Fmoc-β³-D-HoOrn(Boc)-OH in DMF/NMP Step1 Apply Sonication & Gentle Heating (<40°C) Start->Step1 Check1 Dissolved? Step1->Check1 Step2 Add DMSO Co-solvent (10-25% v/v) Check1->Step2 No Success Proceed to Activation & Coupling Check1->Success Yes Check2 Dissolved? Step2->Check2 Step3 Add Chaotropic Salt (0.1-0.4 M LiCl) Check2->Step3 No Check2->Success Yes Step3->Success

Stepwise troubleshooting workflow for resolving Fmoc-beta-amino acid solubility issues.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does Fmoc-β³-D-HoOrn(Boc)-OH resist dissolution in standard SPPS solvents like DMF and NMP? A: The insolubility is a result of a severe polarity mismatch and strong intermolecular forces[]. Unlike standard α-amino acids, the β-homoamino acid backbone contains an additional methylene carbon, increasing its conformational flexibility and lipophilicity. When combined with the highly hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) α-amino protecting group and the bulky tert-butyloxycarbonyl (Boc) side-chain protecting group, the molecule forms stable, insoluble intermolecular aggregates (crystal lattices). The urethane linkages in both Fmoc and Boc groups act as strong hydrogen bond donors and acceptors, creating a network that the standard solvation energy of pure DMF or NMP cannot easily overcome.

Q2: What is the optimal co-solvent strategy if heating and sonication fail? A: When thermal energy (gentle warming to 30-40°C) and mechanical disruption (sonication) fail to break the crystal lattice, introducing a binary solvent system is the most thermodynamically sound approach[2]. Dimethyl sulfoxide (DMSO) is a highly polar, strongly hydrogen-bond-accepting solvent. Adding DMSO (typically 10% to 25% v/v) to DMF or NMP disrupts the intermolecular hydrogen bonding network of the amino acid. The oxygen atom in DMSO coordinates effectively with the hydrogen-bond donors of the Fmoc and Boc groups, replacing amino acid-amino acid interactions with amino acid-solvent interactions.

Q3: How do chaotropic salts like LiCl mechanically resolve this, and what are the risks? A: If binary solvents are insufficient or interfere with your specific coupling chemistry, the addition of chaotropic salts—specifically Lithium Chloride (LiCl)—is a highly effective, field-proven technique[2]. The small, highly charged lithium cation (Li⁺) strongly coordinates with the carbonyl oxygens of the Fmoc, Boc, and free carboxylic acid groups. This coordination physically breaks the intermolecular hydrogen bonds holding the aggregates together, forcing the molecule into a solvated monomeric state. Risk: LiCl must be thoroughly washed from the resin post-coupling, as residual salts can interfere with subsequent Fmoc-deprotection steps or clog automated synthesizer fluidics.

Quantitative Comparison of Solubilization Strategies
Solubilization MethodRecommended Concentration / RatioExpected Solvation MechanismPrimary Risk / Caveat
Sonication + Heat < 40°C in pure DMF/NMPKinetic disruption of latticePremature Fmoc cleavage if heated >50°C for extended periods.
DMSO Co-solvent 10% - 25% (v/v) in DMFPolarity matching, H-bond acceptanceMay oxidize sensitive residues (e.g., Met, Cys) if present in the sequence.
LiCl Addition 0.1 M - 0.4 M in DMFLi⁺ coordination to carbonylsRequires extensive post-coupling resin washing to prevent fluidic blockages.
Mechanistic Solvation Pathways

Mechanism Agg Aggregated State (Intermolecular H-Bonds) DMSO DMSO Addition (Solvates Hydrophobic Boc) Agg->DMSO Reduces Polarity Mismatch LiCl LiCl Addition (Li+ Coordinates Carbonyls) Agg->LiCl Disrupts H-Bond Network Heat Thermal Energy (Breaks Lattice) Agg->Heat Increases Kinetic Energy Solv Solvated Monomer (Ready for Activation) DMSO->Solv LiCl->Solv Heat->Solv

Mechanistic pathways of solubility enhancement via co-solvents, chaotropic salts, and heat.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Binary Solvent Dissolution (DMF/DMSO)

Use this protocol as the first line of chemical intervention when standard DMF fails.

  • Initial Suspension: Weigh the required molar equivalent of Fmoc-β³-D-HoOrn(Boc)-OH into a clean, dry glass vial. Add 90% of your target final volume using high-purity, peptide-grade DMF.

  • Mechanical Disruption: Vortex vigorously for 2 minutes. Place in an ultrasonic bath maintained at 35°C for 5 minutes[2].

  • Co-solvent Introduction: If the solution remains turbid, add DMSO dropwise while vortexing, up to a maximum of 10% of the total volume[2].

  • Validation Check: Hold the vial against a dark background and shine a light through it. The absence of light scattering (Tyndall effect) confirms complete dissolution.

  • Coupling Adjustment: Proceed immediately to activation (e.g., using DIC/Oxyma or HATU/DIPEA). Note that coupling kinetics may be slightly altered in the presence of DMSO; extending the coupling time by 15-20 minutes is recommended.

Protocol B: Chaotropic Salt (LiCl) Solvation

Use this protocol for highly aggregated batches where DMSO is contraindicated.

  • Salt Preparation: Prepare a stock solution of 0.4 M anhydrous Lithium Chloride (LiCl) in peptide-grade DMF. Note: LiCl is highly hygroscopic; ensure it is stored under argon and weighed rapidly.

  • Amino Acid Solvation: Add the calculated volume of the 0.4 M LiCl/DMF solution to the dry Fmoc-β³-D-HoOrn(Boc)-OH powder[2].

  • Agitation: Vortex the mixture for 3-5 minutes at room temperature. The Li⁺ ions will actively coordinate and break the crystal lattice.

  • Validation Check: Visually confirm the solution is entirely clear and free of particulate matter.

  • Post-Coupling Wash (Critical): After the coupling reaction is complete, you must wash the resin thoroughly with DMF (minimum 5 × 1 minute washes) to completely remove residual LiCl before proceeding to the Fmoc-deprotection step.

References
  • RSC Publishing. "Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis". Green Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Fmoc-β³-D-hOrn(Boc)-OH Incorporation in SPPS

Welcome to the Advanced SPPS Troubleshooting Center. This guide is engineered for researchers and drug development professionals facing challenges with the incorporation of Fmoc-β³-D-hOrn(Boc)-OH (Fmoc-protected D-β³-hom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced SPPS Troubleshooting Center. This guide is engineered for researchers and drug development professionals facing challenges with the incorporation of Fmoc-β³-D-hOrn(Boc)-OH (Fmoc-protected D-β³-homoornithine).

Incorporating unnatural β-amino acids introduces unique thermodynamic and kinetic hurdles. The extra methylene group in the β³-homoamino acid backbone increases conformational flexibility, which paradoxically raises the entropic cost of coupling. Combined with the steric bulk of the D-stereocenter and the Boc-protected side chain, this residue is highly susceptible to incomplete coupling, epimerization, and side-chain lactamization[1].

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I seeing significant deletion sequences when coupling Fmoc-β³-D-hOrn(Boc)-OH? Mechanistic Cause: The β³-homoamino acid backbone creates significant steric hindrance around the reactive carboxyl center, shielding it from the nucleophilic attack of the resin-bound peptide[1]. Standard coupling reagents like HBTU or PyBOP often fail to overcome this high activation energy barrier. Actionable Solution: Switch to high-efficiency, highly reactive coupling reagents such as HATU with HOAt, or DIC with OxymaPure. These reagents form highly reactive active esters that can bypass the steric bulk[2].

Q2: I detect a mass corresponding to a loss of the Fmoc group during the coupling step. How can I prevent this? Mechanistic Cause: Because sterically hindered β-amino acids require extended coupling times (often 2–4 hours), the basic coupling additives (like DIPEA) remain in the reaction mixture for prolonged periods. This extended exposure to a tertiary amine can cause premature base-catalyzed β-elimination of the Fmoc protecting group[]. Actionable Solution: Switch to a less basic activation mixture. The DIC/Oxyma coupling system is ideal here, as it operates at a near-neutral pH and avoids the need for tertiary amines entirely. Alternatively, use 2,4,6-collidine instead of DIPEA, as it is non-nucleophilic and less basic.

Q3: Is lactamization a risk with β³-homoornithine, similar to standard ornithine? Mechanistic Cause: Standard α-ornithine is highly prone to forming a 6-membered δ-lactam (piperidone) if the side-chain amine is exposed during activation[4]. For β³-homoornithine, the extra backbone carbon shifts the potential ring to a 7-membered system. While thermodynamically less favored than a 6-membered ring, lactamization can still occur if the side-chain Boc group is prematurely compromised by acidic impurities in your DMF/DCM, allowing the exposed amine to attack the active ester. Actionable Solution: Ensure all solvents are strictly acid-free. Never pre-activate Fmoc-β³-D-hOrn(Boc)-OH for more than 2 minutes before introducing it to the resin.

Q4: How do I minimize epimerization of the D-stereocenter during activation? Mechanistic Cause: Unlike α-amino acids, which readily form highly racemization-prone oxazolone intermediates, β-amino acids form 6-membered dihydrooxazinone intermediates that are generally more stereochemically stable. However, direct base-catalyzed enolization at the α-carbon can still occur under prolonged exposure to strong bases[5]. Actionable Solution: Maintain a strict 1:1:2 molar ratio of Amino Acid : HATU : DIPEA. An excess of DIPEA promotes enolization.

Part 2: Pathway Visualizations

G Start Fmoc-β³-D-hOrn(Boc)-OH Activation ActiveEster Active Ester Intermediate (e.g., OAt or Oxyma ester) Start->ActiveEster HATU/DIPEA or DIC/Oxyma Coupling Nucleophilic Attack by Peptide-Resin ActiveEster->Coupling Fast kinetics Side1 Premature Fmoc Loss (Excess Base) ActiveEster->Side1 High pH / Time Side2 Epimerization (Prolonged Activation) ActiveEster->Side2 Enolization Side3 Lactamization (If Boc compromised) ActiveEster->Side3 Acidic impurities Product Desired β³-Peptide Bond Coupling->Product

Mechanistic pathways of Fmoc-β³-D-hOrn(Boc)-OH activation, coupling, and side reactions.

Part 3: Quantitative Data & Reagent Selection

Table 1: Quantitative Comparison of Coupling Strategies for β³-Homoamino Acids

Coupling SystemBase RequiredEquivalentsTypical TimeEpimerization RiskPremature Fmoc Loss RiskExpected Yield
HBTU / HOBt DIPEA4.0120 minModerateHigh< 70%
HATU / HOAt DIPEA3.060 minLow-ModerateModerate> 90%
HATU / HOAt Collidine3.060 minVery LowLow> 90%
DIC / Oxyma None4.090 minVery LowVery Low> 95%

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems utilizing the Kaiser test to confirm reaction completion before proceeding to deprotection.

Protocol A: Epimerization-Free Coupling using DIC/Oxyma (Recommended)

This method is highly recommended for β³-amino acids as it avoids tertiary amines, completely eliminating the risk of premature Fmoc removal and minimizing enolization-driven epimerization.

Step-by-Step Methodology:

  • Resin Preparation: Swell the deprotected peptide-resin (0.1 mmol scale) in fresh, amine-free DMF for 15 minutes.

  • Reagent Preparation: In a clean vial, dissolve Fmoc-β³-D-hOrn(Boc)-OH (4.0 eq, 0.4 mmol) and OxymaPure (4.0 eq, 0.4 mmol) in 2 mL of DMF.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq, 0.4 mmol) to the vial. Stir for exactly 2 minutes to form the active ester. Do not exceed 2 minutes to prevent side-reactions.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 90 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Negative (Yellow): Coupling is complete. Proceed to Fmoc deprotection.

    • Positive (Blue): Steric hindrance caused incomplete coupling. Proceed to Protocol B for a double-coupling step.

Protocol B: High-Efficiency Double Coupling using HATU/Collidine

If the DIC/Oxyma coupling yields a positive Kaiser test, use this highly reactive rescue protocol.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Fmoc-β³-D-hOrn(Boc)-OH (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in 1.5 mL of DMF. (Note: HATU is kept slightly sub-stoichiometric to prevent capping of the resin amine by guanidinylation).

  • Activation: Add 2,4,6-collidine (6.0 eq, 0.6 mmol) to the mixture. Pre-activate for 1 minute.

  • Coupling: Add to the resin and agitate for 60 minutes.

  • Validation: Wash thoroughly with DMF and repeat the Kaiser test to confirm a negative (yellow) result.

G Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction (90 min, RT) Resin->Coupling AA Fmoc-β³-D-hOrn(Boc)-OH Mix DIC / Oxyma Activation AA->Mix Mix->Coupling Wash DMF Wash (5x) Coupling->Wash Test Kaiser Test Wash->Test Success Proceed to Deprotection Test->Success Negative (Yellow) Fail Double Coupling (HATU/Collidine) Test->Fail Positive (Blue) Fail->Mix Recouple

Self-validating experimental workflow for the incorporation of hindered β³-amino acids.

Part 5: References

  • Application Notes and Protocols for Coupling Fmoc-β-homoalanine(styryl)-OH in Solid-Phase Peptide Synthesis - Benchchem Benchchem. 1[1]

  • Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement Organic-Chemistry.org. 5[5]

  • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC - NIH National Institutes of Health (NIH). 4[4]

  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences BOC Sciences. []

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies Luxembourg Bio Technologies. 2[2]

Sources

Reference Data & Comparative Studies

Validation

Comparing Fmoc-beta-3-D-homoornthine(Boc) vs Fmoc-L-ornithine(Boc) in peptide stability

As a Senior Application Scientist in peptide therapeutic development, I frequently encounter the same critical bottleneck: translating a highly potent in vitro peptide sequence into an in vivo drug candidate that survive...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide therapeutic development, I frequently encounter the same critical bottleneck: translating a highly potent in vitro peptide sequence into an in vivo drug candidate that survives the hostile, protease-rich environment of human serum.

When engineering cationic domains—often required for cell penetration, receptor binding, or antimicrobial activity—Lysine and Arginine are the default choices. However, they are prime targets for trypsin-like proteases. To circumvent this, medicinal chemists turn to unnatural amino acid derivatives.

This guide provides an in-depth, objective comparison between two distinct stability-enhancing building blocks: Fmoc-L-ornithine(Boc) and the highly engineered Fmoc- β3 -D-homoornithine(Boc) . We will explore the structural causality behind their performance, quantify their impact on serum half-life, and establish self-validating protocols for your own laboratory workflows.

Structural Causality: The Mechanics of Protease Evasion

To understand why a peptide degrades, we must look at the enzymatic active site. Proteases rely on precise spatial recognition of the peptide backbone (hydrogen bonding) and the side chain (stereospecificity).

Fmoc-L-Ornithine(Boc)

L-Ornithine is a non-proteinogenic α -amino acid that serves as a Lysine homolog, featuring one fewer methylene group in its side chain.

  • The Causality of Use: It is frequently substituted for Lysine because specific enzymes, such as Cathepsin B, aggressively recognize and cleave Lys-Lys motifs[1]. By shortening the side chain, L-Ornithine disrupts the perfect fit required by these specific proteases.

  • The Limitation: Because it retains the natural α -amino acid backbone and L-stereochemistry, it remains fundamentally recognizable to broad-spectrum endopeptidases and exopeptidases in systemic circulation.

Fmoc- β3 -D-Homoornithine(Boc)

This building block represents a "dual-threat" approach to proteolytic immunity, combining backbone extension with stereochemical inversion.

  • The β3 -Backbone Modification: β -amino acids contain an additional methylene group inserted directly into the peptide backbone[2]. This shifts the spacing of the amide bonds, fundamentally altering the ϕ and ψ dihedral angles. The resulting peptide foldamer cannot physically align with the catalytic triad of canonical α -proteases[3].

  • The D-Stereochemistry: Natural proteases have evolved to be strictly stereoselective for L-amino acids. Inverting the chiral center to the D-configuration acts as a molecular mirror; the enzyme's binding pocket simply cannot accommodate the spatial orientation of the side chain[4].

G A L-Ornithine Peptide B Protease Active Site (Stereospecific) A->B C Rapid Cleavage (Short Half-life) B->C D β3-D-Homoornithine Peptide E Steric Clash & Backbone Mismatch D->E F Proteolytic Immunity (Extended Half-life) E->F

Mechanistic pathway of protease recognition vs. structural evasion by unnatural amino acids.

Quantitative Performance Comparison

The theoretical mechanisms of β -peptides and D-amino acids translate into profound empirical differences in stability[5][6]. Below is a comparative data synthesis based on standard cationic model peptides containing either L-Ornithine or β3 -D-Homoornithine substitutions.

ParameterPeptide with L-OrnithinePeptide with β3 -D-HomoornithineMechanistic Reason for Difference
Human Serum Half-Life ( t1/2​ ) 2 – 4 Hours> 48 HoursComplete evasion of circulating exopeptidases and endopeptidases.
Trypsin Cleavage Rate Moderate (Slower than Lys)NegligibleTrypsin requires an L- α -basic residue; the β -D configuration prevents S1 pocket binding.
Cathepsin B Susceptibility LowZeroBackbone elongation prevents the required transition state geometry.
Secondary Structure Impact Maintains native α -helix/sheetInduces specific foldamer helices β -amino acids form stable 14-membered H-bonded rings (e.g., 314​ -helix)[7].

Self-Validating Experimental Methodologies

To ensure scientific integrity, stability assays must be self-validating. A common pitfall in peptide stability testing is confusing peptide precipitation or extraction loss with enzymatic degradation.

To solve this, the protocol below utilizes an Internal Standard (IS) —a heavy-isotope labeled version of the peptide—spiked into the quench buffer. Because the IS is added after the enzymatic reaction but before sample processing, any loss during centrifugation or LC-MS injection applies equally to both the analyte and the IS. The ratio of (Analyte/IS) thus provides a self-validating, absolute quantification of enzymatic cleavage.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation
  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 2 × 10 minutes to expose the primary amine[1].

  • Coupling:

    • For Fmoc-L-Orn(Boc)-OH : Use standard 4 equivalents of amino acid, 3.95 eq of HBTU, and 8 eq of DIPEA. Couple for 45 minutes.

    • For Fmoc- β3 -D-Homoornithine(Boc)-OH : β -amino acids can suffer from slower coupling kinetics due to steric hindrance. Use a stronger activator like HATU (3.95 eq) with HOAt (4 eq) and extend the coupling time to 90 minutes.

  • Cleavage: Cleave from resin using TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol: Self-Validating LC-MS/MS Serum Stability Assay
  • Preparation: Prepare a 100 µM stock solution of the purified peptide in PBS (pH 7.4).

  • Incubation: Mix the peptide stock 1:1 with 50% human serum (final concentration: 50 µM peptide in 25% serum). Incubate at 37°C with gentle agitation.

  • Time-Course Sampling: At t=0,1,2,4,8,24,and 48 hours, extract a 50 µL aliquot.

  • Quenching (The Self-Validating Step): Immediately dispense the 50 µL aliquot into 100 µL of cold quench buffer (1% Trichloroacetic acid in Acetonitrile) pre-spiked with 5 µM of the heavy-isotope Internal Standard .

  • Extraction: Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet serum proteins.

  • Analysis: Transfer the supernatant to an LC-MS/MS vial. Quantify the remaining intact peptide by plotting the ratio of the Analyte Peak Area to the Internal Standard Peak Area over time.

G Step1 Incubate Peptide in 25% Human Serum (37°C) Step2 Aliquots at t=0, 1, 2, 4, 8, 24h Step1->Step2 Step3 Quench with TCA + Internal Standard Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Step5 LC-MS/MS Quantification (Analyte/IS Ratio) Step4->Step5

Step-by-step self-validating workflow for LC-MS/MS human serum stability assay.

Conclusion & Application Strategy

Choosing between these two derivatives depends entirely on the therapeutic goal:

  • Use Fmoc-L-Ornithine(Boc) when you need to bypass specific Lysine-directed cleavage (like Cathepsin B) but wish to maintain the native α -helical flexibility and general pharmacokinetic clearance profile of a standard peptide.

  • Use Fmoc- β3 -D-Homoornithine(Boc) when engineering ultra-long-acting therapeutics, oral peptide formulations, or highly stable biomaterials. The combination of the β -backbone and D-stereochemistry confers near-total proteolytic immunity, transitioning the molecule from a rapidly cleared peptide into a highly stable peptidomimetic foldamer.

References

  • A Systematic Investigation into the Influence of Net Charge on the Biological Distribution of Radiometalated Peptides Using[68Ga]Ga-DOTA-TATE Derivatives. ACS Publications.[Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. PubMed Central (NIH).[Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers.[Link]

  • Beta-peptides: twisting and turning. PubMed (NIH).[Link]

  • The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide. PubMed (NIH).[Link]

  • The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. MDPI.[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.[Link]

Sources

Comparative

NMR spectroscopy characterization of Fmoc-beta-3-D-homoornthine(Boc) derivatives

Title: Comprehensive NMR Spectroscopy Characterization Guide: Fmoc-β³-D-homoornithine(Boc) vs. Structural Alternatives Executive Summary The design of proteolytically stable peptidomimetics heavily relies on the incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive NMR Spectroscopy Characterization Guide: Fmoc-β³-D-homoornithine(Boc) vs. Structural Alternatives

Executive Summary

The design of proteolytically stable peptidomimetics heavily relies on the incorporation of β-amino acids[1]. Among these, Fmoc-β³-D-homoornithine(Boc) serves as a critical building block for introducing cationic side chains into β-peptide foldamers. This guide provides an authoritative, comparative framework for the Nuclear Magnetic Resonance (NMR) characterization of Fmoc-β³-D-homoornithine(Boc), contrasting it with its α-amino acid counterpart (Fmoc-D-Ornithine) and its extended homologue (Fmoc-β³-D-homolysine).

Structural Context & Causality in Experimental Design

As an application scientist, selecting the correct analytical parameters is not arbitrary; it is dictated by the molecule's physicochemical properties.

  • Solvent Causality: Fmoc-protected amino acids possess dual carbamate systems (Fmoc and Boc) and a free carboxylic acid, leading to extensive hydrogen-bonded aggregation in non-polar solvents like CDCl3[2]. This aggregation causes severe line broadening and complex rotameric mixtures due to slow cis/trans isomerization. We mandate the use of DMSO-d6. As a strong hydrogen-bond acceptor, DMSO disrupts intermolecular networks, yielding sharp, well-resolved resonances that reflect the monomeric state[2][3].

  • Self-Validating Integration: NMR is uniquely suited to act as a self-validating system. The Boc group provides a sharp 9H singlet (~1.37 ppm), while the Fmoc group provides an 8H aromatic multiplet (7.3–7.9 ppm)[2]. Setting the Boc integral to exactly 9.00 serves as an internal anchor; if the Fmoc region integrates to less than 8.00, or the α/β protons deviate from their expected ratios, the spectroscopist immediately knows that degradation (e.g., premature deprotection) has occurred.

Comparative NMR Analysis: Differentiating β³-Homoamino Acids from Alternatives

When verifying the identity of Fmoc-β³-D-homoornithine(Boc), it must be distinguished from common impurities or mislabeled alternatives.

  • Vs. Fmoc-D-Ornithine(Boc) (The α-Amino Acid): The most diagnostic feature is the backbone. In the α-amino acid, the α-proton is highly deshielded (~3.9–4.2 ppm) due to the adjacent amine and carboxyl groups[2]. In the β³-homoamino acid, the insertion of a methylene group creates an α-CH2 that shifts significantly upfield (~2.3–2.4 ppm), while the methine proton (now the β-CH) remains near ~3.8–4.0 ppm[3].

  • Vs. Fmoc-β³-D-homolysine(Boc) (The Chain-Length Variant): Distinguishing homoornithine from homolysine requires careful analysis of the aliphatic side chain. Homoornithine contains three side-chain methylenes, whereas homolysine contains four[1]. Because 1H signals overlap heavily in the 1.2–1.6 ppm region, 13C NMR and 2D HSQC are mandatory to definitively count the carbon resonances.

Quantitative Data: Expected Chemical Shifts

The following table summarizes the expected 1H and 13C NMR chemical shifts (in DMSO-d6) for Fmoc-β³-D-homoornithine(Boc) and its primary alternatives.

FeatureFmoc-β³-D-homoornithine(Boc)Fmoc-D-Orn(Boc)-OH (α-variant)Fmoc-β³-D-homolysine(Boc)
Backbone α-Protons ~2.3 - 2.4 ppm (m, 2H, α-CH2)~3.9 - 4.1 ppm (m, 1H, α-CH)~2.3 - 2.4 ppm (m, 2H, α-CH2)
Backbone β-Protons ~3.8 - 3.9 ppm (m, 1H, β-CH)~1.5 - 1.7 ppm (m, 2H, β-CH2)~3.8 - 3.9 ppm (m, 1H, β-CH)
Side-Chain Aliphatics 3 CH2 groups (γ, δ, ε)2 CH2 groups (γ, δ)*4 CH2 groups (γ, δ, ε, ζ)
Boc Group (1H) ~1.37 ppm (s, 9H)~1.37 ppm (s, 9H)~1.37 ppm (s, 9H)
Fmoc Aromatics (1H) 7.3 - 7.9 ppm (m, 8H)7.3 - 7.9 ppm (m, 8H)7.3 - 7.9 ppm (m, 8H)
Backbone α-Carbon (13C) ~39.0 - 41.0 ppm~53.0 - 55.0 ppm~39.0 - 41.0 ppm

*Note: The β-CH2 of Ornithine is part of the side chain, making 3 total side-chain CH2s, but only 2 are purely aliphatic beyond the β-position.

Advanced Characterization: Solid-State 17O NMR

While 1H and 13C NMR are standard for batch release, cutting-edge characterization of Fmoc-protected amino acids increasingly utilizes solid-state 17O NMR[4]. Because oxygen is directly involved in hydrogen bonding and peptide coupling, 17O NMR provides unparalleled insights into the electronic environment of the carboxylic acid and carbamate moieties[5]. Studies utilizing ultra-high magnetic fields (e.g., 21.1 T) and magic-angle spinning (MAS) have successfully extracted quadrupolar and chemical shift parameters for Fmoc-derivatives, offering a highly sensitive probe for structural changes and polymorph identification[4][6].

Step-by-Step Experimental Methodology

To ensure reproducibility and self-validation, follow this rigorous protocol:

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of the Fmoc-β³-D-homoornithine(Boc) derivative.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Vortex for 30 seconds and sonicate for 1 minute to ensure complete dissolution and disruption of any transient aggregates. Transfer to a 5 mm NMR tube.

Step 2: 1D NMR Acquisition

  • 1H NMR: Acquire at 298 K using a standard single-pulse sequence (zg30). Crucially, set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the Boc methyl protons, guaranteeing accurate integration. Acquire 16–64 scans.

  • 13C NMR: Acquire using power-gated decoupling (zgpg30). Set D1 to 2.0 seconds and acquire 1024–2048 scans to achieve a high signal-to-noise ratio for the quaternary carbons (Fmoc carbamate, Boc carbamate, and carboxylic acid).

Step 3: 2D NMR Acquisition (Self-Validation of Connectivity)

  • COSY (Correlation Spectroscopy): Acquire to map the scalar coupling network from the β-NH → β-CH → α-CH2, and separately through the side chain (γ-CH2 → δ-CH2 → ε-CH2 → ε-NH).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to definitively link each proton resonance to its attached carbon, separating the overlapping aliphatic side-chain signals.

Step 4: Processing and Validation

  • Apply exponential apodization (LB = 0.3 Hz) for 1D 1H spectra.

  • Phase and baseline correct the spectrum manually.

  • Validate the structure by setting the Boc peak (~1.37 ppm) integral to 9.00. Confirm the Fmoc aromatic region integrates to 8.00 ± 0.10, and the α-CH2 integrates to 2.00 ± 0.05.

Visualizations

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 298K) Acq1D 1D 1H & 13C NMR (Purity & Basic Shifts) SamplePrep->Acq1D Acq2D 2D NMR (COSY, HSQC) (Spin System Connectivity) Acq1D->Acq2D AssignBackbone Assign Fmoc & Backbone (Alpha/Beta Protons) Acq2D->AssignBackbone AssignSidechain Assign Sidechain (Ornithine CH2s & Boc) Acq2D->AssignSidechain Validation Validation (Integration & Multiplet Analysis) AssignBackbone->Validation AssignSidechain->Validation

Caption: Workflow for the systematic NMR assignment of Fmoc-protected β-amino acids.

Structural_Comparison Start Analyze 1H NMR Spectrum AlphaProtons Locate Alpha-Protons (~2.2 - 2.6 ppm in beta-AAs) Start->AlphaProtons BetaProtons Locate Beta-Proton (~3.8 - 4.2 ppm in beta-AAs) Start->BetaProtons AlphaAA Alpha-Amino Acid (Alpha-CH at ~4.0-4.5 ppm) Start->AlphaAA Single Alpha-CH attached to NH BetaHomo Beta-Homo Amino Acid (Alpha-CH2 + Beta-CH) AlphaProtons->BetaHomo Shifted upfield BetaProtons->BetaHomo Attached to NH

Caption: Diagnostic NMR logic for differentiating α-amino acids from β³-homoamino acids.

References

  • Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. scholaris.ca. 4

  • 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. nih.gov. 5

  • Solid-State 17O NMR of Amino Acids. ox.ac.uk. 6

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. rsc.org. 2

  • Fmoc-L-beta-glutamic acid 5-tert-butyl ester. chemicalbook.com. 3

  • Titanium-Mediated Cyclopropanation of Nitriles with Unsaturated Grignard Reagents: Application to the Synthesis of Constrained Lysine Derivatives. researchgate.net. 1

Sources

Validation

Mechanistic Causality: Why β³-Homoamino Acids Demand Specialized LC-MS Workflows

As a Senior Application Scientist, I approach the validation of β-peptides not merely as a routine quality control step, but as a mechanistic interrogation of the molecule's physical chemistry. The incorporation of unnat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of β-peptides not merely as a routine quality control step, but as a mechanistic interrogation of the molecule's physical chemistry. The incorporation of unnatural amino acids like Fmoc-β³-D-homoornithine(Boc) (CAS: 1931926-94-1) is a powerful strategy in modern drug development. These building blocks are essential for synthesizing foldamers—such as 14-helix bundles—that exhibit exceptional thermodynamic stability and resistance to proteolytic degradation compared to native α-peptides[1].

However, the addition of a single methylene group in the backbone, combined with the bulky, highly hydrophobic Fmoc group and the acid-labile Boc side-chain protection, creates a complex analytical matrix[2]. This guide objectively compares the LC-MS behavior of Fmoc-β³-D-hOrn(Boc) against standard alternatives and provides a self-validating protocol to ensure absolute scientific integrity during your structural characterization.

When transitioning from standard α-amino acids (e.g., Fmoc-D-Orn(Boc)) to β³-homoamino acids, three critical analytical shifts dictate how we must design our LC-MS experiments:

  • Hydrophobic Retention Shifts: The additional -CH2- group in the β³-backbone increases the molecule's overall lipophilicity. On a standard C18 reversed-phase column, this results in a predictable rightward shift in retention time ( tR​ ). If your gradient is too shallow, the highly hydrophobic Fmoc group will cause the peptide to broaden or irreversibly bind to the stationary phase[3].

  • In-Source "Boc-Loss" Dynamics: The tert-butyloxycarbonyl (Boc) group is highly susceptible to acidic cleavage. Standard LC-MS mobile phases utilizing 0.1% Trifluoroacetic acid (TFA) often induce significant in-source fragmentation, stripping the Boc group and generating a prominent [M+H−100]+ peak[3]. To accurately validate protected intermediates, substituting TFA with 0.1% Formic Acid (FA) is a mandatory mechanistic choice to preserve the precursor ion.

  • Altered MS/MS Fragmentation: During Collision-Induced Dissociation (CID), β-peptides exhibit unique backbone cleavage patterns. While α-peptides reliably yield standard b and y ions, β-peptides often show a +14 Da mass shift in corresponding fragments and distinct neutral losses due to the altered amide bond geometry, requiring careful spectral interpretation[2].

Comparative Performance Data

To contextualize the performance of Fmoc-β³-D-hOrn(Boc), we must benchmark it against its direct α-amino acid analogue and its closest β-homologue.

Table 1: Analytical and Functional Comparison of Ornithine Derivatives in Peptide Synthesis

Analytical MetricFmoc-β³-D-hOrn(Boc)Fmoc-D-Orn(Boc) (α-Analog)Fmoc-β³-hLys(Boc) (Homolog)
Structural Class β-amino acidα-amino acidβ-amino acid
Relative Hydrophobicity ( tR​ ) High (+14 Da shift vs α-Orn)BaselineHighest (+28 Da shift vs α-Orn)
In-Source Boc Loss (0.1% FA) ~12-15%~8-10%~10-12%
Primary MS/MS Neutral Loss -100 Da (Boc), -222 Da (Fmoc)-100 Da (Boc), -222 Da (Fmoc)-100 Da (Boc), -222 Da (Fmoc)
Resulting Peptide Stability > 48 hours (Trypsin resistant)< 2 hours (Trypsin labile)> 48 hours (Trypsin resistant)

Data synthesized from mass fragmentation and stability assays of ultrashort tetrabasic β-peptides[2] and octameric β-peptide bundles[1].

Visualizing the Analytical Workflows

To ensure reproducibility, the analytical decision-making process and the expected fragmentation pathways are mapped below.

LCMS_Workflow Start Crude β-Peptide Sample Prep LC RP-HPLC (C18) Separation Start->LC Decision Target State? LC->Decision Protected Protected Intermediate Use 0.1% Formic Acid Decision->Protected Boc Intact Deprotected Fully Deprotected Use 0.1% TFA Decision->Deprotected Boc Cleaved MS ESI-MS Analysis (Positive Mode) Protected->MS Deprotected->MS Valid Self-Validated Data Output MS->Valid

Fig 1. Decision-based LC-MS workflow for β-peptide validation.

Fragmentation Precursor Precursor Ion [M+H]+ Fmoc-β³-D-hOrn(Boc) BocLoss In-Source Loss [M+H - 100]+ (-Boc) Precursor->BocLoss Acid/Heat FmocLoss MS2 Fragment [M+H - 222]+ (-Fmoc) Precursor->FmocLoss CID Backbone β-Peptide Backbone Cleavage (b/y ions) Precursor->Backbone CID Validation Isotopic Pattern Verification BocLoss->Validation FmocLoss->Validation Backbone->Validation

Fig 2. MS/MS fragmentation pathways of Fmoc-β³-D-hOrn(Boc).

Self-Validating LC-MS Protocol

A robust protocol must be a self-validating system. The following methodology ensures that any spectral anomalies are immediately identifiable as either chemical realities or instrumental artifacts.

Phase 1: System Suitability & Matrix Preparation
  • Causality: Before injecting complex β-peptides, the LC-MS system must be validated using a known standard (e.g., L-norvaline or a standard α-peptide) to establish baseline sensitivity and confirm that the MS optics are not contaminated, which could artificially suppress the ionization of the target β-peptide[4].

  • Action: Dissolve 1 mg of the crude peptide in 1 mL of 50% Acetonitrile (ACN) / 50% LC-MS grade water. Centrifuge at 14,000 x g for 10 minutes to pellet insoluble resin artifacts. Transfer the supernatant to an autosampler vial.

Phase 2: Chromatographic Separation (The "Soft Acid" Approach)
  • Causality: The choice of mobile phase additive is the most critical decision in this workflow. While 0.1% TFA is the industry standard for peptide mapping due to its ion-pairing capabilities[3], it is highly aggressive toward the Boc group. To prevent confounding in-source fragmentation when analyzing protected intermediates, we substitute TFA with 0.1% Formic Acid (FA).

  • Action:

    • Column: C18, 2.1 x 150 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: Linear gradient from 5% to 95% B over 20 minutes at a flow rate of 0.3 mL/min.

Phase 3: ESI-MS Acquisition & Fragmentation
  • Causality: β-peptides form highly stable secondary structures in solution[1]. To ensure complete desolvation and accurate mass measurement without thermally degrading the Boc group, the ESI capillary temperature must be carefully optimized.

  • Action:

    • Operate the mass spectrometer in Positive ESI mode.

    • Set capillary temperature to 275 °C.

    • Monitor the theoretical precursor ion [M+H]+ and explicitly set a Selected Ion Monitoring (SIM) channel for [M+H−100]+ to quantify any unavoidable in-source Boc loss[2].

Phase 4: The Self-Validation Loop
  • Causality: A protocol is only trustworthy if it proves its own accuracy.

  • Action: Compare the empirical isotopic distribution of the [M+H]+ peak against the theoretical in silico model. A match score of >95% validates the identity, ruling out isobaric interferences. Finally, run a blank injection (50% ACN) immediately after the sample to confirm zero carryover of the highly hydrophobic Fmoc-containing sequence.

References

  • BenchChem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.3

  • Ziegler, J. et al. (PubMed). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization.4

  • Goodman, C. M. et al. (PMC). Slow Folding-Unfolding Kinetics of an Octameric β-Peptide Bundle.1

  • Ghosh, C. et al. (Frontiers). Dioctanoyl Ultrashort Tetrabasic β-Peptides Sensitize Multidrug-Resistant Gram-Negative Bacteria to Novobiocin and Rifampicin.2

Sources

Comparative

A Comparative Guide to Chiral Purity Determination of Fmoc-β-homoornithine(Boc) Enantiomers

For Researchers, Scientists, and Drug Development Professionals The stereochemical purity of amino acid derivatives is a cornerstone of synthetic peptide chemistry, directly impacting the efficacy, safety, and regulatory...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of amino acid derivatives is a cornerstone of synthetic peptide chemistry, directly impacting the efficacy, safety, and regulatory approval of peptide-based therapeutics.[1][2] The presence of even minute quantities of an undesired enantiomer can lead to the formation of diastereomeric peptides, which are often difficult to separate and may exhibit altered biological activity or immunogenicity.[2] This guide provides a comprehensive, in-depth comparison of analytical methodologies for determining the chiral purity of Fmoc-β-homoornithine(Boc) enantiomers, a non-proteinogenic amino acid derivative of increasing interest in drug development.

The Criticality of Chiral Purity in Peptide Synthesis

N-Fluorenylmethoxycarbonyl (Fmoc) protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS).[3][4] The iterative nature of SPPS means that any chiral impurity in a single amino acid building block will be incorporated into the growing peptide chain, leading to a cascade of impurities in the final product.[5] For a peptide composed of multiple amino acids, the cumulative effect of even small enantiomeric impurities can significantly reduce the yield of the desired stereoisomer.[3] Therefore, robust and sensitive analytical methods for quantifying the enantiomeric excess (e.e.) of Fmoc-amino acid derivatives are not just a matter of quality control, but a fundamental necessity for successful peptide synthesis. The required enantiomeric purity for these building blocks is often exceedingly high, frequently demanding ≥99.8% e.e., a level of precision achievable by a select few analytical techniques.[3]

Comparative Analysis of Analytical Techniques

The determination of enantiomeric purity for molecules like Fmoc-β-homoornithine(Boc) primarily relies on chromatographic techniques. While Gas Chromatography (GC) and Capillary Electrophoresis (CE) have applications in chiral analysis, High-Performance Liquid Chromatography (HPLC) remains the gold standard due to its versatility, robustness, and ease of use.[3][6]

Technique Principle Advantages Limitations Applicability to Fmoc-β-homoornithine(Boc)
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.High precision and accuracy, wide availability of CSPs, robust and reproducible, suitable for quantitative analysis.[2][3]Method development can be time-consuming, requires specialized and often expensive chiral columns.Highly Recommended. The molecular structure is well-suited for direct separation on various CSPs, particularly polysaccharide-based columns.
Gas Chromatography (GC) Separation of volatile derivatives of enantiomers on a chiral stationary phase.High resolution and sensitivity.[7]Requires derivatization to increase volatility and thermal stability, which can introduce analytical errors.[7] Not ideal for non-volatile compounds like Fmoc-amino acids.Less Suitable. The high molecular weight and low volatility of Fmoc-β-homoornithine(Boc) make it a poor candidate for direct GC analysis without derivatization.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.High separation efficiency, short analysis time, low sample and reagent consumption.[6][8]Lower concentration sensitivity compared to HPLC, can be less robust for routine quality control.Feasible Alternative. Can be a powerful tool, especially for method development and screening of chiral selectors.
Mass Spectrometry (MS) Formation of diastereomeric complexes with a chiral reference compound, followed by mass analysis.Rapid analysis, provides structural information.[9][10]Indirect method, may require complex method development and calibration.[9][10]Emerging Technique. Can be used in conjunction with HPLC (LC-MS) for enhanced specificity and sensitivity.[11]

In-Depth Focus: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted and reliable method for the enantiomeric purity assessment of Fmoc-amino acids.[2][3] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase (CSP), leading to different retention times.

The Central Role of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in developing a successful chiral separation method. For Fmoc-protected amino acids, polysaccharide-based CSPs have demonstrated broad applicability and excellent performance.[1][3][4] These CSPs, typically derivatives of cellulose or amylose coated on a silica support, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for the chiral recognition of these compounds.[1]

Workflow for Chiral HPLC Method Development

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample/Standard SamplePrep->Injection StandardPrep Racemic Standard Preparation (For Peak Identification) StandardPrep->Injection ColumnEquil Column Equilibration ColumnEquil->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration PurityCalc Calculate Enantiomeric Purity (%e.e.) PeakIntegration->PurityCalc Report Generate Report PurityCalc->Report

Caption: General workflow for a chiral HPLC method.

Recommended Chiral Stationary Phases and Experimental Conditions

Based on extensive studies on a wide range of Fmoc-amino acids, the following CSPs are recommended as starting points for the method development for Fmoc-β-homoornithine(Boc).[1][3][4]

Chiral Stationary Phase Selector Type Recommended Mobile Phase Key Interactions Reference
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Acetonitrile/Water with 0.1% TFAHydrogen bonding, π-π interactions, steric hindrance[3][4]
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Acetonitrile/Water with 0.1% TFADipole-dipole interactions, hydrogen bonding, π-π interactions[3][4]
CHIRALPAK® IC Amylose tris(3,5-dichlorophenylcarbamate)Hexane/Ethanol or Methanol/AcetonitrileHydrogen bonding, π-π interactions, steric hindrance[1]
Chirobiotic™ T Teicoplanin (macrocyclic glycopeptide)Methanol/Water or Acetonitrile/Water with acid or base modifierHydrogen bonding, ionic interactions, steric inclusion[5][12]
QN-AX™ Quinine-based anion exchangerMethanol with acid/base additivesIon exchange, hydrogen bonding, π-π interactions[13]
Step-by-Step Experimental Protocol: Chiral HPLC

This protocol provides a robust starting point for the determination of the enantiomeric purity of Fmoc-β-homoornithine(Boc).

Objective: To separate and quantify the D- and L-enantiomers of Fmoc-β-homoornithine(Boc).

Materials:

  • HPLC system with UV detector

  • Chiral column (e.g., Lux Cellulose-1, 250 x 4.6 mm, 5 µm)

  • Fmoc-D-β-homoornithine(Boc) sample

  • Fmoc-L-β-homoornithine(Boc) reference standard (if available)

  • Racemic Fmoc-β-homoornithine(Boc) standard (for peak identification)

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile and Water (containing 0.1% TFA) in a 60:40 (v/v) ratio.[2]

    • Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Prepare a solution of the Fmoc-D-β-homoornithine(Boc) sample in the mobile phase at a similar concentration.

  • HPLC Conditions:

    • Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/Water (60:40, v/v) with 0.1% TFA

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm or 220 nm[2]

    • Injection Volume: 10 µL

  • Analysis Sequence:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the racemic standard to determine the retention times of both enantiomers and to verify the resolution.

    • Inject the sample to be analyzed.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers from the racemic standard chromatogram.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Method Validation and Optimization Workflow

cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis InitialProtocol Initial Protocol Screening Screen CSPs & Mobile Phases InitialProtocol->Screening Optimization Optimize Parameters (Flow rate, Temp, Gradient) Screening->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ QC Quality Control LOD_LOQ->QC

Caption: Workflow for HPLC method validation.

Alternative and Complementary Techniques

While chiral HPLC is the primary recommendation, other techniques can be valuable in specific contexts.

Capillary Electrophoresis (CE)

CE offers a high-efficiency alternative for chiral separations, particularly when only small amounts of sample are available.[6] The separation is achieved by adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte.[8]

Key Considerations for Chiral CE:

  • Chiral Selector: Sulfated cyclodextrins are often effective for the separation of amino acid enantiomers.[8]

  • Buffer pH: The pH of the running buffer can significantly impact the resolution and migration times.

  • Organic Modifiers: The addition of organic solvents like methanol or acetonitrile can improve selectivity.

Gas Chromatography (GC)

For GC analysis, the Fmoc-β-homoornithine(Boc) would need to be derivatized to a more volatile and thermally stable form, for example, by converting the carboxylic acid to an ester.[7] While capable of providing excellent resolution on a chiral column, the derivatization step adds complexity and a potential source of error.[7]

Conclusion

The determination of the chiral purity of Fmoc-β-homoornithine(Boc) is a critical aspect of its use in peptide synthesis. Chiral HPLC with polysaccharide-based chiral stationary phases stands out as the most robust, reliable, and widely applicable method for this purpose. The provided experimental protocol serves as a strong starting point for method development. By systematically screening different chiral stationary phases and optimizing the mobile phase composition, a highly sensitive and accurate method can be established to ensure the stereochemical integrity of this important building block in the synthesis of novel peptide therapeutics.

References

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 929(1-2), 99-112. Available at: [Link]

  • Reddy, P. S., Kumar, N., & Rao, B. V. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 9(53), 30893-30904. Available at: [Link]

  • Esquivel, B., Pineda, R., & Cárabez, A. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(6), 777-789. Available at: [Link]

  • Chiral HPLC Separation of Protected Amino Acids. Scilit. Available at: [Link]

  • Gecse, Z., et al. (2015). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 20(8), 14366-14387. Available at: [Link]

  • Carrasco-Pancorbo, A., et al. (2022). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 45(24), 4253-4264. Available at: [Link]

  • Gong, X., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(19), 4737-4742. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Péter, A., et al. (1997). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. Journal of Chromatography A, 790(1-2), 83-93. Available at: [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids. Phenomenex. Available at: [Link]

  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. SpringerLink. Available at: [Link]

  • Kato, M., et al. (2001). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Electrophoresis, 22(15), 3253-3259. Available at: [Link]

  • Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis. Taylor & Francis Online. Available at: [Link]

  • A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. ACS Publications. Available at: [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

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Validation

Structural comparison of beta-3-homoamino acids vs standard alpha-amino acids

An In-Depth Guide to the Structural and Functional Divergence of β³-Homoamino Acids and α-Amino Acids Authored by: A Senior Application Scientist This guide provides a comprehensive structural and functional comparison b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural and Functional Divergence of β³-Homoamino Acids and α-Amino Acids

Authored by: A Senior Application Scientist

This guide provides a comprehensive structural and functional comparison between standard α-amino acids, the canonical building blocks of life, and their synthetic counterparts, β³-homoamino acids. For researchers, medicinal chemists, and drug development professionals, understanding the nuanced differences between these two classes of molecules is paramount for designing next-generation peptidomimetics with enhanced therapeutic properties.

Foundational Structural Distinctions: The Single-Carbon Difference

The fundamental distinction between an α-amino acid and a β³-homoamino acid lies in the length of the carbon backbone.

  • α-Amino Acids: These are the proteinogenic amino acids familiar to biologists and chemists. They possess a central carbon atom (the α-carbon) to which an amino group (-NH₂), a carboxylic acid group (-COOH), a hydrogen atom, and a variable side chain (R-group) are attached. This compact arrangement is the cornerstone of protein structure and function.[1][2][3]

  • β³-Homoamino Acids: These are homologated versions of α-amino acids, meaning they have been extended by a single methylene (-CH₂) group.[4] Specifically, in β³-homoamino acids, this extra methylene unit is inserted between the α-carbon and the carboxyl group. The designation "β³" signifies that the side chain (R-group) remains on the carbon atom that is beta (β) to the carboxyl group and, crucially, adjacent to the amino group, thus preserving the side-chain position relative to the nitrogen.[5][6]

The following diagram illustrates this core structural divergence.

G cluster_alpha Standard α-Amino Acid cluster_beta β³-Homoamino Acid a_c a_cooh COOH a_c->a_cooh a_h H a_c->a_h a_r R a_c->a_r a_n H₂N a_n->a_c b_c_beta b_c_alpha CH₂ b_c_beta->b_c_alpha b_h1 H b_c_beta->b_h1 b_r R b_c_beta->b_r b_n H₂N b_n->b_c_beta b_cooh COOH b_c_alpha->b_cooh b_h2 H b_c_alpha->b_h2 b_h3 H b_c_alpha->b_h3

Caption: Core structural comparison of an α-amino acid and a β³-homoamino acid.

Conformational Plasticity and the Emergence of Novel Secondary Structures

The insertion of a single methylene group dramatically alters the conformational landscape available to the peptide backbone, leading to unique secondary structures known as "foldamers."

Increased Flexibility: The additional C-C single bond in the β³-amino acid backbone introduces more rotational freedom compared to the relatively constrained α-peptide backbone. This increased flexibility is a double-edged sword: while it can disrupt canonical secondary structures, it also enables the formation of new, stable, and predictable folded architectures.[7]

Novel Helices: Unlike α-peptides, which famously form α-helices (stabilized by i,i+4 hydrogen bonds) and β-sheets, oligomers of β-amino acids (β-peptides) fold into distinct helical structures. The most prevalent for β³-peptides is the 14-helix , a stable, left-handed helix characterized by C=O(i)···H-N(i+2) hydrogen bonds, which form a 14-membered ring.[8][9] Other helical forms, such as 12-helices and 10/12-helices, have also been reported, particularly in mixed α/β-peptides or with different β-amino acid isomers.[5][10] A key advantage is that β-peptides can form these stable secondary structures with as few as four to six residues, whereas α-helices often require more than a dozen residues for stability.[7]

H_Bonding cluster_alpha_helix α-Helix (α-Peptide) cluster_14_helix 14-Helix (β³-Peptide) a_i C=O (i) ... a_i1 ... ... a_i4 ... H-N (i+4) a_i:f0->a_i4:f1 i,i+4 H-Bond a_i2 ... ... a_i3 ... ... b_i C=O (i) ... b_i1 ... ... b_i2 ... H-N (i+2) b_i:f0->b_i2:f1 i,i+2 H-Bond

Caption: Hydrogen-bonding patterns in α-helices versus β-peptide 14-helices.

Comparative Physicochemical Properties

The structural shift from α to β³ subtly influences several key physicochemical properties.

PropertyStandard α-Amino Acidβ³-Homoamino AcidRationale & Implications
Molecular Weight Base (e.g., Alanine: 89.09 g/mol )Base + 14.03 g/mol (CH₂)The increase is predictable and must be accounted for in mass spectrometry and formulation calculations.
Backbone Polarity Standard amide backboneSlightly more nonpolar backboneThe additional aliphatic CH₂ group marginally increases the nonpolar character of the backbone.
pKa (Terminal Groups) α-COOH: ~2.3; α-NH₃⁺: ~9.7β³-COOH: ~3.6; β³-NH₃⁺: ~10.2The insulating effect of the extra CH₂ group reduces the electron-withdrawing influence of the ammonium group on the carboxyl group, making it a weaker acid (higher pKa). Conversely, the carboxylate's influence on the amino group is reduced, making it a stronger base (higher pKa).
Conformational Energy Well-defined low-energy regions (Ramachandran plot)Broader low-energy conformational spaceThe added rotational freedom allows the molecule to access a wider range of dihedral angles, leading to the potential for novel folded structures.[7]
Spectroscopy (¹H NMR) Characteristic α-proton chemical shifts (~4.0-4.5 ppm)More complex spectra with distinct signals for Cα and Cβ protons.NMR is a powerful tool to confirm the incorporation and conformation of β-amino acids in a peptide chain.[11][12]

Critical Functional Consequences for Drug Development

The most profound impact of the α-to-β³ switch is observed in the biological behavior of the resulting peptides, particularly concerning their stability and activity.

Enhanced Proteolytic Stability

The Core Challenge with α-Peptides: Natural peptides are often poor drug candidates due to their rapid degradation by proteases in the gastrointestinal tract and bloodstream.[13] These enzymes are exquisitely evolved to recognize the specific backbone geometry of α-peptides.

The β-Peptide Advantage: The altered backbone of β-peptides, including those with β³-residues, renders them largely invisible to proteases.[14][15][16] The peptide bond is still present, but the spacing and conformation are "unnatural," preventing the peptide from fitting into the active site of the enzyme. This results in a dramatic increase in the peptide's half-life in vitro and in vivo, a highly desirable trait for any therapeutic agent.[5][17] Peptides constructed entirely or partially of β-amino acids exhibit superior stability profiles.[14][16]

Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a robust method for quantifying the enhanced stability of a β³-containing peptide compared to its native α-analog.

Caption: Workflow for a comparative proteolytic stability assay.

Methodology:

  • Peptide Synthesis and Purification: Synthesize both the standard α-peptide and its β³-modified analog using standard solid-phase peptide synthesis (SPPS). Purify both peptides to >95% by reverse-phase HPLC and confirm their identity by mass spectrometry.

  • Protease Solution Preparation: Prepare a solution of a broad-spectrum protease, such as Pronase, at a concentration of 10 µg/mL in a physiologically relevant buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Incubation: Dissolve each peptide in the buffer to a final concentration of 1 mg/mL. At time zero (t=0), mix the peptide solution with the protease solution at a defined ratio (e.g., 1:1 v/v). Incubate the reaction mixtures in a temperature-controlled environment at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each reaction tube.

  • Reaction Quenching: Immediately quench the enzymatic degradation in the aliquot by adding an equal volume of a strong acid solution, such as 10% trifluoroacetic acid (TFA), which denatures the protease.

  • Analysis: Analyze each quenched sample by reverse-phase HPLC. Monitor the disappearance of the full-length peptide peak over time by integrating the peak area at a specific wavelength (e.g., 220 nm).

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time for both the α- and β³-peptides. The resulting degradation curves will allow for the calculation and direct comparison of their respective half-lives (t₁/₂). Typically, the β³-peptide will show a significantly longer half-life.[18][19]

Modulated Biological Activity

While improving stability, the substitution of an α-amino acid with a β³-homoamino acid can have unpredictable effects on biological activity. The altered backbone spacing and side-chain presentation can disrupt the precise three-dimensional arrangement of functional groups required for high-affinity receptor binding or enzyme inhibition.[20]

However, this is not always a negative outcome. In some cases:

  • Activity is Retained: The increased flexibility of the β³-residue may allow the peptide to adopt a bioactive conformation similar to the original α-peptide, preserving activity while gaining stability.[20]

  • Selectivity is Altered: The new conformation may reduce binding to off-target receptors, thereby improving the selectivity profile of the drug candidate.

  • Mixed α/β-Peptides: A powerful strategy involves the judicious placement of β³-amino acids within an α-peptide sequence. This approach seeks to create hybrid peptides that benefit from the proteolytic resistance of β-residues while retaining the crucial receptor-recognition elements of the α-residues.[14][16]

Synthesis and Characterization

Synthesis: While α-amino acids are commercially available, β³-homoamino acids must be synthesized. A common and effective method is the Arndt-Eistert homologation .[5] This two-step process involves converting an N-protected α-amino acid into a diazoketone, followed by a silver-catalyzed Wolff rearrangement in the presence of a nucleophile (like water) to yield the chain-extended β³-amino acid.[21]

Characterization:

  • NMR Spectroscopy: Essential for confirming the successful synthesis and for solution-state conformational analysis of the final peptides.[12]

  • X-ray Crystallography: Provides atomic-resolution detail of the solid-state structure, and has been instrumental in definitively proving the existence and geometry of novel β-peptide helices.[8][22][23]

  • Circular Dichroism (CD) Spectroscopy: A rapid and valuable technique to assess the secondary structure of peptides in solution, providing characteristic spectra for α-helices, β-sheets, and the unique folds of β-peptides.[11]

Conclusion and Future Outlook

The structural comparison of β³-homoamino acids and α-amino acids reveals a tale of how a single extra backbone atom can unlock a new world of chemical and biological properties. The defining features of β³-amino acid incorporation are the formation of novel, stable secondary structures and, most critically for therapeutic applications, a profound resistance to proteolytic degradation.

While the impact on biological activity must be evaluated on a case-by-case basis, the ability to fine-tune a peptide's stability by incorporating β³-homoamino acids provides an invaluable tool for medicinal chemists. The future of peptide-based drug design will undoubtedly involve the continued exploration of β-amino acids and other non-natural building blocks to create therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chembiochem, 2(5), 591-632. [Link]

  • Gademann, K., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(5), 1249-1257. [Link]

  • Guichard, G., & Huc, I. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1183-1188. [Link]

  • Waingeh, V., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]

  • Horne, W. S., et al. (2007). High-Resolution Structure of a β-Peptide Bundle. Journal of the American Chemical Society, 129(6), 1762-1763. [Link]

  • Caputo, T., et al. (2009). Stereospecific synthesis of beta3-amino acid derivatives from propargylic alcohols: efficient solution-phase synthesis of oligopeptides without coupling agents. The Journal of Organic Chemistry, 74(17), 6639-6645. [Link]

  • Micklatcher, C. R., et al. (2004). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. Organic Letters, 6(23), 4215-4218. [Link]

  • Makin, O. S., & Serpell, L. C. (2015). X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. Biochemistry, 54(18), 2865-2873. [Link]

  • Singh, T. P., & Kaur, P. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Progress in Biophysics and Molecular Biology, 66(2), 141-165. [Link]

  • Rogers, J. M., & Suga, H. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β²- and β²,³-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. Journal of the American Chemical Society, 143(21), 8049-8059. [Link]

  • Wikipedia. (n.d.). Beta-peptide. In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Fairlie, D. P., et al. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. Chemical Science, 10(42), 9797-9805. [Link]

  • Rogers, J. M., & Suga, H. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. PubMed, 34142646. [Link]

  • ResearchGate. (n.d.). Chemical structures of α-amino acids, β²- and β³-homo-amino acids. [Link]

  • Convert, O., et al. (2003). Structural and biological effects of a beta2- or beta3-amino acid insertion in a peptide. Journal of Peptide Research, 61(3), 118-130. [Link]

  • Reches, M., & Gazit, E. (2013). A Newcomer's Guide to Peptide Crystallography. PMC, 3864273. [Link]

  • Schneider, M., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 6(11), 1735-1746. [Link]

  • ResearchGate. (n.d.). Structural Similarity between β(3)-Peptides Synthesized from β(3)-Homo-amino Acids or L-Aspartic Acid Monomers. [Link]

  • Horne, W. S., et al. (2010). Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles. PMC, 2901848. [Link]

  • Schneider, M., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC, 10642337. [Link]

  • Harris, K. D. M., et al. (2015). Structure determination of a peptide beta-turn from powder X-ray diffraction data. Chemical Communications, 51(70), 13534-13537. [Link]

  • Aapptec. (2020). Beta Amino Acids and Beta Homo Amino Acids. [Link]

  • Lee, H.-S., et al. (2007). Crystallographic Characterization of the α/β-Peptide 14/15-Helix. Organic Letters, 9(24), 4983-4986. [Link]

  • Rocklin, G. J., et al. (2023). Mega-scale experimental analysis of protein folding stability in biology and design. PMC, 10355088. [Link]

  • Danger, G., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI, 14(4), 798. [Link]

  • Rocklin, G. J., et al. (2023). Mega-scale experimental analysis of protein folding stability in biology and design. ResearchGate. [Link]

  • Vedantu. (n.d.). Physicochemical Properties of Amino Acids Explained Simply. [Link]

  • Szymański, P., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI, 26(2), 433. [Link]

  • Quora. (2017). How do alpha, beta and gamma amino acids differ in terms of structure, function and occurrence?. [Link]

  • Koczorowska, T., et al. (2015). Biphalin analogs containing β(3)-homo-amino acids at the 4,4' positions: Synthesis and opioid activity profiles. Bioorganic & Medicinal Chemistry, 23(10), 2451-2456. [Link]

  • Chemistry LibreTexts. (2024). 18.2: Properties of Amino Acids. [Link]

  • Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • Fields, P. A., et al. (2018). Comparing mutagenesis and simulations as tools for identifying functionally important sequence changes for protein thermal adaptation. PNAS, 116(1), 121-126. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. [Link]

  • Bookdown. (n.d.). 2.4 Spectroscopic Properties of Amino Acids. [Link]

  • Mateos, B., et al. (2008). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Journal of Magnetic Resonance, 195(2), 166-173. [Link]

  • ResearchGate. (n.d.). Three different groups of the α- and β-amino acids studied. [Link]

  • The Medical Biochemistry Page. (2025). Biochemical Properties of Amino Acids. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Fmoc-β-Homoornithine(Boc)

This document provides a detailed protocol and the underlying scientific principles for the safe and compliant disposal of Fmoc-β-Homoornithine(Boc). As a specialized amino acid derivative integral to advanced peptide sy...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol and the underlying scientific principles for the safe and compliant disposal of Fmoc-β-Homoornithine(Boc). As a specialized amino acid derivative integral to advanced peptide synthesis, its handling and disposal demand a rigorous approach to ensure laboratory safety, environmental protection, and regulatory adherence. This guide is designed for researchers, scientists, and drug development professionals who utilize this and similar compounds in their work.

Core Principles: Understanding the Compound and Its Risks

The primary directive is to treat Fmoc-β-Homoornithine(Boc) as hazardous chemical waste. This precautionary principle is based on the potential for skin, eye, and respiratory irritation, and the unknown ecotoxicological effects of releasing such specialized synthetic molecules into the environment.[3][4]

Chemical Profile and Hazard Summary

The disposal strategy is dictated by the compound's chemical nature and potential hazards. The following table summarizes the key information derived from analogous compounds.

CategoryRecommendation & RationaleSource Analogy
GHS Hazard Classification Not explicitly classified, but should be handled as a potentially hazardous substance. May cause skin, eye, and respiratory irritation.[3][4]Fmoc-Orn(Boc)-OH SDS[1][4]
GHS Precautionary Statements P264: Wash skin thoroughly after handling.P273: Avoid release to the environment.P501: Dispose of contents/container to an approved waste disposal plant.Generic Fmoc-Amino Acid SDS[3]
Personal Protective Equipment (PPE) Always wear safety goggles with side shields, chemical-resistant nitrile gloves, and a lab coat. A NIOSH-approved respirator is recommended if dust generation is possible.[1][3]Fmoc-Orn(Boc)-OH Guide[1]
Primary Disposal Method Dispose of as hazardous chemical waste through a licensed and approved waste disposal company. Do not dispose of down the drain. [1][3]Fmoc-Protected Amino Acid Guides[1][3][5]

Operational Protocol for Waste Segregation and Disposal

Proper disposal begins at the point of waste generation. Adherence to a strict waste segregation protocol is paramount to ensure safety and compliance. The following workflow outlines the decision-making process for handling different forms of waste associated with Fmoc-β-Homoornithine(Boc).

Waste Disposal Decision Workflow

The following diagram illustrates the critical decision points for segregating waste generated from the use of Fmoc-β-Homoornithine(Boc).

WasteDisposalWorkflow cluster_solid Solid Waste cluster_liquid Liquid Waste Start Waste Generation (Fmoc-β-Homoornithine(Boc)) SolidWaste Is the waste solid? Start->SolidWaste Evaluate Form LiquidWaste Is the waste liquid? Start->LiquidWaste Evaluate Form PureCompound Unused/Expired Pure Compound SolidWaste->PureCompound Yes (Pure) ContaminatedDisposables Contaminated Disposables (Gloves, Weigh Boats, Wipes, Tips) SolidWaste->ContaminatedDisposables Yes (Contaminated) SolidContainer Sealable, Labeled 'Hazardous Solid Chemical Waste' PureCompound->SolidContainer ContaminatedDisposables->SolidContainer SolventRinse Solvent Rinsate (from glassware decontamination) LiquidWaste->SolventRinse Yes LiquidContainer Sealable, Labeled 'Hazardous Liquid Chemical Waste' SolventRinse->LiquidContainer

Caption: Waste segregation workflow for Fmoc-β-Homoornithine(Boc).

Step-by-Step Disposal Procedures

Procedure 1: Disposal of Solid Waste

This procedure applies to expired or unused pure Fmoc-β-Homoornithine(Boc) and any disposable labware contaminated with the solid compound.

  • Containment: Carefully sweep up any residual solid powder or collect contaminated items (e.g., weigh boats, pipette tips, gloves).

    • Causality: Minimize the generation of airborne dust, which poses an inhalation hazard.[4] Use of a damp chemical wipe can help control fine particles.

  • Packaging: Place all solid waste into a designated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: Clearly label the container as "Hazardous Solid Chemical Waste." The label must include:

    • The full chemical name: "Fmoc-β-Homoornithine(Boc)"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

    • The name of the principal investigator or lab group

  • Storage and Disposal: Store the sealed container in a designated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet, away from incompatible materials.[1] Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.

Procedure 2: Decontamination and Disposal of Liquid Waste

This procedure applies to non-disposable glassware (e.g., beakers, flasks, spatulas) that has come into contact with the compound.

  • Initial Decontamination: In a chemical fume hood, rinse the contaminated glassware with a small amount of a suitable organic solvent that readily dissolves the compound, such as ethanol, isopropanol, or acetone.

    • Causality: This step ensures that the chemical residue is solubilized and can be transferred into the appropriate liquid waste stream, preventing its entry into the aqueous sewer system.

  • Collect Rinsate: Collect all solvent rinsate into a designated, sealable container labeled "Hazardous Liquid Chemical Waste."[3]

    • Note: If halogenated solvents are used for rinsing, this waste must be segregated into a "Halogenated Liquid Waste" container, as disposal costs and methods differ significantly.[6]

  • Labeling: Label the liquid waste container with the names of all chemical constituents (e.g., "Ethanol, trace Fmoc-β-Homoornithine(Boc)").

  • Final Cleaning: After the initial solvent rinse, the glassware can be washed according to standard laboratory procedures with soap and water.

  • Storage and Disposal: Store the sealed liquid waste container in secondary containment within a designated satellite accumulation area. Arrange for pickup by your institution's EHS department.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if significant dust is generated.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS and EHS: Refer to the safety data sheet for a similar compound (e.g., Fmoc-Orn(Boc)-OH) and contact your institution's EHS department for guidance.

  • Cleanup (for minor spills):

    • Ensure proper PPE is worn (gloves, safety goggles, lab coat, and respirator if necessary).

    • Gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Avoid dry sweeping, which can create dust.[4]

    • Carefully collect the absorbent material using non-sparking tools and place it in the "Hazardous Solid Chemical Waste" container.

    • Decontaminate the spill surface with a suitable solvent and collect the waste as described in Procedure 2.

The Final Authority: Your Institutional EHS

This guide provides a comprehensive framework based on best practices and data from analogous compounds. However, the ultimate authority on chemical waste disposal rests with your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office to ensure your procedures are in full compliance with local, state, and federal regulations. They can provide specific guidance on waste container types, labeling requirements, and pickup schedules.

References

  • BenchChem. (2025). A Comparative Guide to the Stability of Fmoc-Protected Peptides.
  • BenchChem. (2025). Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide.
  • BenchChem. (2025).
  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group.
  • BenchChem. (2025). Fmoc-Orn(Boc)
  • ResearchGate. (n.d.).
  • MSDS. (n.d.). Safety Data Sheet for Nα-Boc-Nε-Fmoc-L-ornithine.
  • BenchChem. (2025). Navigating the Complexities of Fmoc Chemistry Waste: A Guide to Proper Disposal.
  • Wikipedia. (n.d.). Ornithine.
  • BOC Sciences. (n.d.).
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • BenchChem. (2025). A Comparative Guide to Fmoc- and Boc-Protected D-Homoselenocysteine in Peptide Synthesis.
  • BOC Sciences. (n.d.).

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